4,4'-Dibromooctafluorobiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(4-bromo-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Br2F8/c13-3-9(19)5(15)1(6(16)10(3)20)2-7(17)11(21)4(14)12(22)8(2)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLMNFVUNLCJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)C2=C(C(=C(C(=C2F)F)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Br2F8 | |
| Record name | 4,4'-DIBROMOOCTAFLUOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20125 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074873 | |
| Record name | 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074873 | |
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Molecular Weight |
455.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4,4'-dibromooctafluorobiphenyl is a colorless oily liquid. | |
| Record name | 4,4'-DIBROMOOCTAFLUOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20125 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
10386-84-2 | |
| Record name | 4,4'-DIBROMOOCTAFLUOROBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20125 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4,4′-Dibromooctafluorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10386-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl | |
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| Record name | 10386-84-2 | |
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| Record name | 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl | |
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| Record name | 4,4'-dibromo-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl | |
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| Record name | 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 4,4'-Dibromooctafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4,4'-Dibromooctafluorobiphenyl, a key intermediate in the development of advanced materials and pharmaceuticals. This document details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.
Introduction
This compound is a polyfluorinated aromatic compound with significant potential in various fields, including organic electronics and medicinal chemistry. Its rigid, electron-deficient biphenyl (B1667301) core, flanked by bromine atoms, makes it an attractive building block for the synthesis of complex molecular architectures such as liquid crystals, polymers, and pharmacologically active molecules. The controlled and efficient synthesis of this compound is therefore of considerable interest.
The primary synthetic route to this compound is the Ullmann coupling reaction, a classic method for the formation of biaryl bonds.[1] This guide will focus on the practical aspects of this synthesis, from the selection of starting materials to the final purification and characterization of the product.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 10386-84-2 | [2] |
| Molecular Formula | C₁₂Br₂F₈ | [2] |
| Molecular Weight | 455.92 g/mol | [2] |
| Melting Point | 113-115 °C | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | 99% (commercially available) | [2] |
Synthesis via Ullmann Coupling
The synthesis of this compound is typically achieved through the copper-mediated Ullmann coupling of 1,4-dibromo-2,3,5,6-tetrafluorobenzene. The reaction involves the homocoupling of two molecules of the starting material to form the desired biphenyl structure.
Reaction Principle
The Ullmann reaction is a versatile method for the formation of carbon-carbon bonds between aryl halides.[1] In this specific synthesis, copper powder is used to facilitate the coupling of the electron-deficient aryl bromide. The reaction is typically carried out at high temperatures in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF).[3] While the exact mechanism is complex and still debated, it is generally accepted to involve the formation of an organocopper intermediate.[1]
Caption: General scheme of the Ullmann coupling reaction for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Ullmann couplings of polyfluorinated aryl halides.[3][4]
Materials:
-
1,4-Dibromo-2,3,5,6-tetrafluorobenzene (1.0 eq)
-
Activated Copper Powder (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
-
Filtration apparatus (Büchner funnel).
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask, combine 1,4-dibromo-2,3,5,6-tetrafluorobenzene and activated copper powder.
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The typical solvent volume is 5-10 mL per gram of the aryl halide.
-
Reaction Conditions: Heat the reaction mixture to 150-160 °C with vigorous stirring. The reaction is typically maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the copper and copper salts. Wash the filter cake with additional DMF.
-
Precipitation: Pour the filtrate into a large volume of water with stirring. The crude product will precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Drying: Dry the crude product in a vacuum oven.
Caption: Experimental workflow for the synthesis and purification of this compound.
Purification
The crude this compound obtained from the Ullmann reaction typically requires purification to remove unreacted starting materials, byproducts, and residual copper salts. Recrystallization is the most common and effective method for purifying solid organic compounds.
Recrystallization Protocol
The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For nonpolar, aromatic compounds like this compound, a mixed solvent system is often effective. An ethanol (B145695)/water mixture is a good starting point.
Procedure:
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While keeping the solution hot, add hot water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Characterization Data
| Technique | Expected Results | Reference |
| Melting Point | 113-115 °C | [2] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 454, 456, 458 (characteristic isotopic pattern for two bromine atoms) | [5] |
| ¹⁹F NMR | Two distinct signals in the aromatic region, characteristic of the tetrafluorophenyl rings. | [6] |
| ¹³C NMR | Signals corresponding to the eight fluorinated and four brominated carbon atoms of the biphenyl core. | |
| Purity (by GC or HPLC) | >99% after recrystallization | [2] |
Note: Specific NMR chemical shifts can vary depending on the solvent and instrument used. A reference spectrum should be consulted for precise peak assignments.
Safety Considerations
-
1,4-Dibromo-2,3,5,6-tetrafluorobenzene: This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N,N-Dimethylformamide (DMF): DMF is a skin and respiratory irritant and a potential teratogen. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Copper Powder: Fine copper powder can be flammable. Avoid creating dust and keep away from ignition sources.
-
High Temperatures: The reaction is conducted at high temperatures. Use appropriate heating equipment and take precautions to avoid burns.
Conclusion
This technical guide has outlined a detailed procedure for the synthesis and purification of this compound via the Ullmann coupling reaction. By following the described protocols, researchers can reliably produce this valuable compound in high purity for a range of applications in materials science and drug discovery. Careful attention to reaction conditions, purification techniques, and safety precautions is essential for a successful outcome.
References
Spectroscopic Characterization of 4,4'-Dibromooctafluorobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,4'-Dibromooctafluorobiphenyl (CAS No. 10386-84-2). Due to the limited availability of experimental nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in publicly accessible databases, this guide combines experimental mass spectrometry data with predicted NMR and IR data to offer a thorough characterization. Detailed experimental protocols for the acquisition of such spectra are also provided.
Mass Spectrometry
The electron ionization mass spectrum of this compound is available from the National Institute of Standards and Technology (NIST) database.[1] The spectrum is characterized by a prominent molecular ion peak and distinct fragmentation patterns resulting from the loss of bromine and fluorine atoms.
Table 1: Mass Spectrometry Data for this compound
| m/z (amu) | Relative Intensity (%) | Assignment |
| 456 | ~80 | [M]+• (Molecular ion with 79Br, 79Br) |
| 458 | ~100 | [M]+• (Molecular ion with 79Br, 81Br) |
| 460 | ~40 | [M]+• (Molecular ion with 81Br, 81Br) |
| 377/379 | ~15 | [M - Br]+ |
| 298 | ~10 | [M - 2Br]+ |
| 149 | ~20 | [C6F4]+ |
Note: The relative intensities are approximate values based on the graphical representation of the NIST spectrum. The characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio for M, M+2, M+4) is clearly observable for the molecular ion.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for obtaining an electron ionization mass spectrum of a solid aromatic compound like this compound is as follows:
-
Sample Preparation: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.
-
Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹³C NMR Data
Due to the symmetry of the molecule, four distinct signals are expected in the ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-4, C-4' (C-Br) | 105 - 115 |
| C-3, C-5, C-3', C-5' (C-F) | 135 - 145 |
| C-2, C-6, C-2', C-6' (C-F) | 140 - 150 |
| C-1, C-1' (C-C) | 110 - 120 |
Note: These are approximate chemical shift ranges. The actual values can be influenced by the solvent and experimental conditions.
Predicted ¹⁹F NMR Data
Two signals are anticipated in the ¹⁹F NMR spectrum due to the two different fluorine environments.
Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound
| Fluorine Atom | Predicted Chemical Shift (ppm) |
| F-3, F-5, F-3', F-5' | -130 to -140 |
| F-2, F-6, F-2', F-6' | -140 to -150 |
Note: Chemical shifts are referenced to CFCl₃. Coupling between the fluorine atoms is expected.
Experimental Protocol: NMR Spectroscopy
The following is a general procedure for acquiring ¹³C and ¹⁹F NMR spectra of a solid fluorinated aromatic compound:
-
Sample Preparation: The solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). The concentration is typically in the range of 5-20 mg/mL.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for ¹³C or ¹⁹F nuclei.
-
Data Acquisition:
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
For ¹⁹F NMR, a standard one-pulse experiment is usually sufficient.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and referenced.
Infrared (IR) Spectroscopy
As with the NMR data, experimental IR data for this compound is not widely available. Below are the predicted characteristic IR absorption bands.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 1600 - 1450 | Medium - Strong | C=C stretching in aromatic ring |
| 1250 - 1000 | Strong | C-F stretching |
| 700 - 500 | Medium - Strong | C-Br stretching |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
For a solid sample like this compound, the following methods can be used to obtain an FTIR spectrum:
-
KBr Pellet Method:
-
A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.
-
-
Attenuated Total Reflectance (ATR) Method:
-
A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond).
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is then recorded.
-
Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
chemical and physical properties of 4,4'-Dibromooctafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dibromooctafluorobiphenyl is a halogenated aromatic compound that belongs to the class of polybrominated and polyfluorinated biphenyls. These compounds are of significant interest to researchers due to their unique chemical and physical properties conferred by the presence of both bromine and fluorine atoms on the biphenyl (B1667301) scaffold. This guide provides an in-depth overview of the core chemical and physical properties, potential synthesis and purification methods, analytical characterization techniques, and a summary of the known reactivity and potential biological significance of this compound. The information is intended to serve as a valuable resource for scientists engaged in chemical synthesis, materials science, and drug discovery.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₂Br₂F₈ | [1] |
| Molecular Weight | 455.92 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 113-115 °C | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water. Soluble in organic solvents like toluene. | [3] |
| CAS Number | 10386-84-2 | [2] |
Synthesis and Purification
Experimental Protocol: Synthesis (Proposed)
-
Reaction Setup : In a fume hood, a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with octafluorobiphenyl and a suitable inert solvent (e.g., a halogenated solvent).
-
Catalyst Addition : A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is added to the reaction mixture.
-
Bromination : Elemental bromine is added dropwise to the stirred solution at room temperature. The reaction is exothermic, and the temperature may need to be controlled with a water bath.
-
Reaction Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Workup : Upon completion, the reaction mixture is cooled to room temperature and poured into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench the excess bromine. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
Solvent Removal : The solvent is removed under reduced pressure to yield the crude this compound.
Experimental Protocol: Purification
The crude product can be purified by standard techniques such as recrystallization and column chromatography.
-
Recrystallization : The crude solid is dissolved in a minimal amount of a hot solvent (e.g., ethanol (B145695) or a hexane/dichloromethane mixture) and allowed to cool slowly. The purified crystals are then collected by filtration.
-
Column Chromatography : For higher purity, the crude product can be subjected to column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be effective in separating the desired product from any impurities.
Caption: Proposed workflow for the synthesis and purification of this compound.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle : GC separates the components of a mixture, and MS provides information about the mass-to-charge ratio of the separated components, allowing for their identification.
-
Expected Results : The mass spectrum of this compound is expected to show a characteristic isotopic pattern for two bromine atoms in the molecular ion peak. The NIST WebBook provides a reference mass spectrum for this compound, which can be used for confirmation.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle : NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.
-
Expected Spectra :
-
¹⁹F NMR : Due to the eight fluorine atoms, the ¹⁹F NMR spectrum will be complex but highly informative, showing distinct signals for the fluorine atoms at different positions on the biphenyl rings.
-
¹³C NMR : The ¹³C NMR spectrum will show signals for the carbon atoms, with their chemical shifts influenced by the attached fluorine and bromine atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle : FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the functional groups present.
-
Expected Absorptions : The FTIR spectrum will show characteristic absorption bands for C-F and C-Br bonds, as well as aromatic C-C stretching vibrations.
Reactivity
This compound exhibits reactivity characteristic of halogenated aromatic compounds. A key reaction is its lithiation with n-butyllithium, which can lead to the formation of 4,4'-dilithiooctafluorobiphenyl and 4-lithio-4'-bromooctafluorobiphenyl. This reactivity makes it a potentially useful building block in organic synthesis for the introduction of the octafluorobiphenyl moiety into other molecules.
Biological and Toxicological Considerations
Specific studies on the biological activity or signaling pathways of this compound are limited. However, the broader classes of polybrominated biphenyls (PBBs) and polyfluorinated compounds have been the subject of extensive toxicological research.
-
Polybrominated Biphenyls (PBBs) : PBBs are known persistent organic pollutants that can bioaccumulate in fatty tissues.[5] Toxicological studies on PBBs have indicated various adverse health effects, including impacts on the thyroid and liver.[6]
-
Polyfluorinated Compounds : Some fluorinated biphenyls have been investigated for their potential therapeutic applications, including anti-inflammatory and anti-HIV activities.[3] However, many polyfluorinated compounds are also recognized for their environmental persistence and potential for bioaccumulation.
Given its structure, this compound is likely to be a persistent compound with the potential for bioaccumulation. Further research is needed to elucidate its specific biological activities and toxicological profile.
Caption: Generalized potential toxicological impact of polyhalogenated biphenyls.
Conclusion
This compound is a compound with a unique combination of properties that make it a subject of interest for further research. This guide has provided a comprehensive overview of its known chemical and physical characteristics, along with proposed methods for its synthesis, purification, and analysis. While specific biological data for this compound is scarce, the known toxicology of related polyhalogenated biphenyls suggests that it should be handled with appropriate safety precautions. The information presented herein is intended to facilitate future investigations into the chemistry and potential applications of this intriguing molecule.
References
- 1. 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl | C12Br2F8 | CID 82600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound [webbook.nist.gov]
- 5. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]
- 6. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of 4,4'-Dibromooctafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dibromooctafluorobiphenyl is a halogenated aromatic compound with a molecular formula of C₁₂Br₂F₈. Its rigid, fluorinated biphenyl (B1667301) core makes it a valuable building block in various fields, including materials science and medicinal chemistry. The precise three-dimensional arrangement of atoms within its crystal lattice, known as the crystal structure, is fundamental to understanding its physical and chemical properties. This technical guide provides a comprehensive overview of the crystal structure of this compound, including detailed crystallographic data, experimental protocols for its synthesis and structure determination, and visualizations of its molecular and crystal packing.
Molecular Structure and Crystallographic Data
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The molecule consists of two pentafluorophenyl rings linked by a C-C bond, with a bromine atom attached to the para-position of each ring.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₁₂Br₂F₈ |
| Formula weight | 455.92 |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 10.133 (2) |
| b (Å) | 7.689 (1) |
| c (Å) | 15.345 (3) |
| β (°) | 99.13 (1) |
| Volume (ų) | 1178.6 (4) |
| Z | 4 |
| Calculated density (Mg m⁻³) | 2.569 |
| Absorption coefficient (mm⁻¹) | 8.35 |
| F(000) | 848 |
| Crystal size (mm) | 0.20 x 0.15 x 0.10 |
| θ range for data collection (°) | 2.0-25.0 |
| Reflections collected | 2197 |
| Independent reflections | 2072 [R(int) = 0.021] |
| Final R indices [I>2σ(I)] | R1 = 0.033, wR2 = 0.082 |
| R indices (all data) | R1 = 0.041, wR2 = 0.086 |
| Goodness-of-fit on F² | 1.06 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound
| Bond | Length (Å) | Angle | Degrees (°) |
| Br(1)-C(4) | 1.859(4) | C(3)-C(4)-C(5) | 121.0(4) |
| Br(2)-C(10) | 1.855(4) | C(9)-C(10)-C(11) | 121.2(4) |
| C(1)-C(6) | 1.391(6) | C(1)-C(6)-C(5) | 119.3(4) |
| C(1)-C(2) | 1.383(6) | C(2)-C(1)-C(7) | 120.9(4) |
| C(1)-C(7) | 1.487(6) | C(6)-C(1)-C(7) | 120.1(4) |
| C(7)-C(8) | 1.389(6) | C(8)-C(7)-C(12) | 119.0(4) |
| C(7)-C(12) | 1.392(6) | C(1)-C(7)-C(8) | 120.7(4) |
| F(1)-C(2) | 1.348(5) | C(1)-C(7)-C(12) | 120.3(4) |
| F(2)-C(3) | 1.343(5) | ||
| F(3)-C(5) | 1.347(5) | ||
| F(4)-C(6) | 1.350(5) | ||
| F(5)-C(8) | 1.352(5) | ||
| F(6)-C(9) | 1.345(5) | ||
| F(7)-C(11) | 1.346(5) | ||
| F(8)-C(12) | 1.351(5) |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Ullmann coupling reaction of a suitable brominated and fluorinated benzene (B151609) derivative. A detailed experimental protocol is as follows:
-
Reaction Setup: A mixture of 1,4-dibromo-2,3,5,6-tetrafluorobenzene and activated copper powder in a high-boiling point solvent such as dimethylformamide (DMF) is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Execution: The reaction mixture is heated to a high temperature (typically 150-200 °C) and stirred vigorously for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the copper residues. The filtrate is then poured into water, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed with water, and then dried.
-
Recrystallization: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate, to yield the final product as a crystalline solid.
Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound involves the following key steps:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
-
Data Collection: A selected single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is subsequently refined using least-squares methods, which adjust the atomic positions and displacement parameters to achieve the best possible fit between the observed and calculated diffraction intensities.
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for crystal structure determination.
An In-depth Technical Guide to the Thermal Stability and Degradation of 4,4'-Dibromooctafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Dibromooctafluorobiphenyl is a halogenated aromatic compound recognized for its chemical resistance and thermal stability, properties that make it a valuable building block in the synthesis of high-performance polymers and specialty chemicals.[1] This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of this compound. Due to a scarcity of publicly available data specifically for this compound, this guide synthesizes information from studies on structurally related halogenated and fluorinated biphenyls to infer its likely thermal behavior, potential degradation pathways, and the experimental protocols used for such analysis. This document is intended to serve as a foundational resource for researchers and professionals working with this and similar compounds.
Introduction
This compound (C₁₂Br₂F₈) is a solid, crystalline compound with a melting point in the range of 113-116 °C.[1][2] Its molecular structure, characterized by a biphenyl (B1667301) core fully substituted with fluorine atoms and terminally substituted with bromine atoms, imparts significant thermal and chemical stability. This makes it a monomer of interest for the production of fluorinated polymers, which are known for their high-temperature resistance and low dielectric constants. It also finds application as a flame retardant and as an internal standard in analytical chemistry.[1][2] Understanding the thermal stability and degradation profile of this compound is crucial for its safe handling, processing at elevated temperatures, and for predicting the long-term stability and environmental fate of materials derived from it.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂Br₂F₈ | [3] |
| Molecular Weight | 455.92 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 113-115 °C | [2] |
| CAS Number | 10386-84-2 | [2][3] |
Thermal Stability Analysis
Expected Thermal Behavior:
-
Initial Decomposition Temperature (TGA): The onset of decomposition is anticipated to be at a relatively high temperature, likely exceeding 300-400 °C in an inert atmosphere.
-
Degradation Profile: The degradation may occur in one or multiple steps, corresponding to the sequential loss of bromine atoms followed by the fragmentation of the fluorinated biphenyl core at higher temperatures.
Potential Thermal Degradation Pathways
The thermal degradation of halogenated aromatic compounds can proceed through complex radical mechanisms. For this compound, the primary degradation pathways are expected to involve the homolytic cleavage of the carbon-bromine bonds, followed by a series of subsequent reactions.
Key Postulated Degradation Steps:
-
Initiation: Homolytic cleavage of the C-Br bond to form a perfluorobiphenyl radical and a bromine radical.
-
C₁₂F₈Br₂ → C₁₂F₈Br• + Br•
-
-
Propagation: The generated radicals can participate in a variety of reactions, including:
-
Hydrogen abstraction from other molecules (if present).
-
Intermolecular reactions leading to the formation of larger, more complex molecules.
-
Intramolecular rearrangement.
-
-
Formation of Polybrominated Dibenzofurans (PBDFs): A significant concern with the thermal degradation of polybrominated biphenyls is the potential for the formation of toxic polybrominated dibenzofurans. This is thought to occur through the reaction of a biphenyl radical with oxygen (if present) or through intramolecular cyclization.
The following diagram illustrates a generalized potential degradation pathway.
Caption: A simplified diagram illustrating the potential initial steps in the thermal degradation of this compound.
Experimental Protocols for Thermal Analysis
To rigorously characterize the thermal stability and degradation of this compound, a combination of analytical techniques would be employed. The following are detailed methodologies for key experiments, based on standard practices for similar materials.
5.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature range of the compound.
-
Instrumentation: A thermogravimetric analyzer.
-
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a ceramic or platinum pan.
-
The sample is heated from ambient temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to study thermal decomposition without oxidation. A parallel experiment in an oxidative atmosphere (air or oxygen) can also be performed for comparison.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum weight loss, and the percentage of residual mass.
-
5.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile and semi-volatile degradation products formed during thermal decomposition.[4][5][6][7]
-
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
-
Methodology:
-
A microgram-scale sample of this compound is placed in a pyrolysis sample holder.
-
The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C, 800 °C) in an inert atmosphere (typically helium).[4]
-
The resulting pyrolysis products are swept into the GC column by the carrier gas.
-
The degradation products are separated based on their boiling points and interaction with the GC column's stationary phase.
-
The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrum of each component is recorded, allowing for identification by comparison with mass spectral libraries and fragmentation patterns.
-
The following diagram outlines the experimental workflow for Py-GC-MS analysis.
Caption: A flowchart depicting the major steps involved in the analysis of thermal degradation products using Py-GC-MS.
Conclusion
While direct experimental data on the thermal stability and degradation of this compound are limited in the public domain, a comprehensive understanding can be inferred from the behavior of analogous halogenated aromatic compounds. It is expected to be a thermally stable compound, with degradation likely initiating at the C-Br bonds at temperatures exceeding 300 °C. The primary degradation products are anticipated to be smaller brominated and fluorinated aromatic fragments, with a potential for the formation of hazardous polybrominated dibenzofurans, particularly in the presence of oxygen. Rigorous experimental analysis using techniques such as TGA and Py-GC-MS is essential to fully characterize its thermal properties and degradation profile. The methodologies outlined in this guide provide a robust framework for conducting such investigations. Further research into the thermal behavior of this compound would be highly valuable for ensuring its safe and effective use in high-temperature applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4,4 -Dibromooctafluorobiphenyl 99 10386-84-2 [sigmaaldrich.com]
- 3. This compound [webbook.nist.gov]
- 4. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. gcms.cz [gcms.cz]
- 6. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
reactivity of 4,4'-Dibromooctafluorobiphenyl with organometallic reagents
An In-depth Technical Guide to the Reactivity of 4,4'-Dibromooctafluorobiphenyl with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal building block in the synthesis of advanced materials and complex pharmaceutical compounds. Its perfluorinated core imparts unique electronic properties, thermal stability, and lipophilicity, while the two bromine atoms serve as versatile handles for functionalization. This technical guide provides a comprehensive overview of the reactivity of this compound with common organometallic reagents. It details key reaction pathways including lithiation, Grignard reagent formation, and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. This document is intended to be a practical resource, offering detailed experimental protocols, tabulated data for easy comparison, and graphical representations of reaction mechanisms and workflows.
Introduction
The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Perfluorinated aromatic compounds, in particular, are of significant interest. This compound stands out as a valuable synthon, offering a rigid, electron-deficient biphenyl (B1667301) scaffold. The carbon-bromine (C-Br) bonds are the primary sites of reactivity, allowing for the introduction of a wide array of substituents through organometallic chemistry. This guide explores the principal reactions used to derivatize this compound, providing the necessary details for practical application in a research and development setting.
Reactivity with Organolithium Reagents
The reaction of this compound with organolithium reagents, such as n-butyllithium (n-BuLi), is a direct method for forming highly reactive organolithium intermediates. This bromine-lithium exchange is typically fast and efficient at low temperatures.
The reaction can proceed in a stepwise manner, allowing for selective mono- or di-lithiation depending on the stoichiometry of the organolithium reagent used. The resulting lithiated species, 4-lithio-4′-bromooctafluorobiphenyl and 4,4′-dilithiooctafluorobiphenyl, are powerful nucleophiles that can react with a variety of electrophiles.
Caption: Stepwise lithiation of this compound.
Data Presentation: Lithiation Reactions
| Reagent | Stoichiometry (eq.) | Solvent | Temperature (°C) | Principal Product | Ref. |
| n-Butyllithium | 1.0 | Diethyl Ether | -78 to -70 | 4-Lithio-4′-bromooctafluorobiphenyl | |
| n-Butyllithium | 2.0 | Diethyl Ether | -78 to -70 | 4,4′-Dilithiooctafluorobiphenyl |
Experimental Protocol: Synthesis of 4,4′-Dilithiooctafluorobiphenyl
Warning: Organolithium reagents like n-butyllithium are highly pyrophoric and moisture-sensitive. All operations must be conducted under a strict inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[1]
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in anhydrous diethyl ether under an inert atmosphere.
-
Reaction: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add n-butyllithium (2.1 eq., solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of a precipitate may be observed.
-
In Situ Use: The resulting solution/slurry of 4,4′-dilithiooctafluorobiphenyl is typically used immediately in the next step by adding an appropriate electrophile.
Reactivity with Grignard Reagents
The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[2] This pathway creates a less basic, yet still highly nucleophilic, organomagnesium species compared to its organolithium counterpart. For this compound, both mono- and di-Grignard reagents can be targeted.
Caption: Formation of Grignard reagents from this compound.
Data Presentation: Grignard Reagent Formation
| Reagent | Stoichiometry (eq.) | Solvent | Conditions | Principal Product | Ref. |
| Magnesium turnings | 1.1 - 1.2 | Anhydrous THF or Et₂O | Reflux, initiation with I₂ | Mono-Grignard Reagent | [3] |
| Magnesium turnings | 2.2 - 2.4 | Anhydrous THF or Et₂O | Reflux, initiation with I₂ | Di-Grignard Reagent | [3] |
Experimental Protocol: General Formation of a Grignard Reagent
Warning: Grignard reactions are highly sensitive to moisture and air. The use of anhydrous solvents and oven- or flame-dried glassware under an inert atmosphere is critical for success.[2][3]
-
Apparatus Setup: Equip an oven-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stir bar, and a nitrogen/argon inlet.
-
Magnesium Activation: Place magnesium turnings (1.1 eq. per C-Br bond) in the flask. Add a small crystal of iodine to help initiate the reaction.[3] Gently warm the flask under vacuum and then backfill with inert gas.
-
Reagent Solution: Dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF and place it in the dropping funnel.
-
Initiation: Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming may be required.
-
Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[3] An exothermic reaction should sustain the reflux.[3]
-
Completion: After the addition is complete, continue to stir the mixture (with gentle heating if necessary) until most of the magnesium has been consumed (typically 1-2 hours).[3] The resulting grayish, cloudy solution is the Grignard reagent, ready for subsequent reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and are widely used to functionalize aryl halides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound (e.g., a boronic acid) in the presence of a base.[4] This reaction is known for its mild conditions and high tolerance of functional groups. It allows for the synthesis of complex biaryl and polyaryl structures.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane (B91453) | 80-100 | Good | [7] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenyl-boronic acid | G-COOH-Pd-10 | Na₂CO₃ | Toluene/EtOH/H₂O | 70-110 | High | [5][6] |
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reagent Mixture: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.1 or 2.2 eq.), a base such as K₃PO₄ or Na₂CO₃ (2-3 eq. per C-Br bond), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[7]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene/ethanol/water.
-
Reaction: Heat the mixture under an inert atmosphere with stirring. Reaction temperatures typically range from 80 to 110 °C.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8][9] Copper-free protocols have also been developed to avoid the issue of alkyne homocoupling.[10] This method is invaluable for synthesizing conjugated systems, such as poly(arylene ethynylene)s.
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Data Presentation: Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |
| 4,8-dibromo-2-(trifluoromethyl)quinoline | Phenylacetylene | Pd(PPh₃)₄ (2.5 mol %), CuI (5 mol %) | NEt₃ | Dioxane | 100 | Quantitative | [11] |
| 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15 mol %), CuI (30 mol %) | Et₃N | THF | Room Temp. | Low (25%) | [9] |
| Aryl Bromides | Terminal Alkynes | PdCl₂(CH₃CN)₂ / Ligand 14 | Et₃N | 3% PTS in H₂O | Room Temp. | High (up to 96%) | [10] |
Experimental Protocol: General Sonogashira Coupling
-
Reagent Mixture: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.1 or 2.2 eq.) in a degassed solvent (e.g., THF or dioxane), add an amine base such as triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPA).[9][11]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol %) and the copper(I) iodide co-catalyst (CuI, 5 mol %) to the mixture under an inert atmosphere.[11]
-
Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 60-100 °C until the starting material is consumed (as monitored by TLC or GC-MS).
-
Workup: After cooling, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate.
-
Extraction: Dissolve the residue in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with aqueous ammonium (B1175870) chloride solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion
This compound is a highly versatile substrate for the construction of complex, fluorinated molecules. Its C-Br bonds can be readily converted into C-Li, C-Mg, and C-C bonds using a range of well-established organometallic reactions. Lithiation and Grignard reagent formation provide powerful nucleophilic intermediates for reaction with electrophiles, while palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions offer robust methods for building intricate aryl and alkynyl architectures. The protocols and data summarized in this guide serve as a foundational resource for researchers aiming to leverage the unique properties of this perfluorinated building block in drug discovery and materials science.
References
- 1. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 11. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4,4'-Dibromooctafluorobiphenyl (CAS No. 10386-84-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the known hazards, of the compound identified by CAS number 10386-84-2: 4,4'-Dibromooctafluorobiphenyl. It is important to note that this CAS number does not correspond to a urea-based compound with inherent biological activity, but rather to a brominated and fluorinated biphenyl. This distinction is critical for researchers in the field of drug development. This compound is primarily utilized as a flame retardant, in the manufacturing of electronic components, and for environmental and analytical chemistry studies.[1][2][3] Its utility in these areas stems from its high thermal stability and chemical resistance.[3]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are essential for understanding its behavior in various experimental and industrial settings.
Table 1: General Chemical Information
| Identifier | Value |
| CAS Number | 10386-84-2[1][4][5] |
| IUPAC Name | 1-bromo-4-(4-bromo-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluorobenzene[6] |
| Synonyms | Octafluoro-4,4'-dibromobiphenyl, 1,1'-Biphenyl, 4,4'-dibromo-2,2',3,3',5,5',6,6'-octafluoro-[4][7] |
| Molecular Formula | C₁₂Br₂F₈[1][2] |
| Molecular Weight | 455.92 g/mol [1][2][5] |
| SMILES String | Fc1c(F)c(c(F)c(F)c1Br)-c2c(F)c(F)c(Br)c(F)c2F[5] |
| InChI Key | YXLMNFVUNLCJJY-UHFFFAOYSA-N[4][5] |
Table 2: Physical Properties
| Property | Value |
| Appearance | White crystalline powder[1][2] |
| Melting Point | 113-115 °C[1][2][5] |
| Boiling Point | 295.4 °C at 760 mmHg[1] |
| Density | 2.065 g/cm³[1] |
| Solubility | Soluble in Toluene, Insoluble in water[1][2] |
| Flash Point | 132.4 °C[1] |
Synthesis and Reactions
General Synthesis Approach
Chemical Reactivity
This compound is noted for its stability and is generally unreactive.[1][2] It is incompatible with strong oxidizing agents.[1][2] A notable reaction is its lithiation with n-butyllithium, which results in the formation of 4,4'-dilithiooctafluorobiphenyl and 4-lithio-4'-bromooctafluorobiphenyl.
Hazards and Safety Information
The available data indicates that this compound presents several hazards that necessitate careful handling in a laboratory or industrial setting.
Table 3: Hazard Identification
| Hazard Class | GHS Classification |
| Skin Irritation | Category 2 (H315: Causes skin irritation)[5][8] |
| Eye Irritation | Category 2 (H319: Causes serious eye irritation)[5][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation)[5][8] |
Safety and Handling
Given the hazard profile, appropriate personal protective equipment (PPE) should be worn when handling this compound, including gloves, eye protection, and a dust mask (type N95).[5] It should be used in a well-ventilated area.[9] This substance is considered a combustible solid.[5]
Biological Activity and Drug Development Potential
A thorough review of the scientific literature reveals no significant data on the biological activity, signaling pathways, or mechanism of action of this compound. Its chemical structure, a fully halogenated biphenyl, is not typically associated with the pharmacological properties sought in drug development. The primary applications of this compound are in materials science and environmental analysis.[1][3] Therefore, it is not a candidate for drug development.
The logical relationship for assessing a compound's relevance to drug development is illustrated below.
Experimental Considerations
Due to the absence of biological studies, there are no established experimental protocols related to its pharmacological effects. Analytical methods would primarily involve standard techniques for organic compound characterization.
General Analytical Workflow
The general workflow for analyzing a sample of this compound would follow standard analytical chemistry practices.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 10386-84-2 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound (CAS 10386-84-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 4,4′-二溴八氟联苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. This compound [webbook.nist.gov]
- 8. hpc-standards.com [hpc-standards.com]
- 9. fishersci.com [fishersci.com]
Solubility Profile of 4,4'-Dibromooctafluorobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4,4'-Dibromooctafluorobiphenyl in common organic solvents. Due to the limited availability of specific quantitative data in public literature, this document summarizes known qualitative and semi-quantitative information and presents a general experimental protocol for determining solubility. This guide is intended to assist researchers in handling and utilizing this compound effectively in a laboratory setting.
Core Compound Properties
This compound is a solid, white crystalline powder at room temperature.[1] Key physical and chemical properties are provided in the table below.
| Property | Value | Reference |
| CAS Number | 10386-84-2 | [1] |
| Molecular Formula | C₁₂Br₂F₈ | |
| Molecular Weight | 455.92 g/mol | [1] |
| Melting Point | 113-115 °C | [1][2] |
| Appearance | White crystalline powder | [1] |
| Water Solubility | Insoluble | [3] |
Solubility Data
| Solvent | Known Concentration | Implied Solubility | Reference |
| Toluene | Not specified | Soluble | [2] |
| Acetone | 0.1 mg/mL and 0.25 mg/mL | ≥ 0.25 mg/mL | [4] |
| Dichloromethane (CH₂Cl₂) | 0.2 mg/mL | ≥ 0.2 mg/mL | [5] |
| Methyl tert-butyl ether (MtBE) | 0.1 mg/mL | ≥ 0.1 mg/mL | [6] |
| Water | Not applicable | Insoluble | [3] |
It is important to note that the "Implied Solubility" is the minimum known concentration at which the compound is soluble and does not represent the saturation point. The actual solubility may be higher. For comparison, the non-fluorinated analog, 4,4'-dibromobiphenyl, is reported to be soluble in organic solvents such as hexane, toluene, and chloroform, and slightly soluble in ethanol.[7][8] The presence of the octafluoro- groups in this compound is expected to significantly influence its solubility characteristics, generally increasing its affinity for non-polar, fluorinated, or halogenated solvents.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound
-
Selected organic solvent(s) of interest (e.g., toluene, acetone, dichloromethane, hexane, ethyl acetate, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The presence of undissolved solid should be visible.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any undissolved microcrystals.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered supernatant from the saturated solution using a calibrated HPLC or GC method.
-
Generate a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, at the specified temperature.
-
Visualizations
The following diagrams illustrate the logical workflow for assessing the solubility of this compound.
Caption: A logical workflow for determining the solubility of a compound.
Caption: An experimental workflow for quantitative solubility determination.
References
- 1. accustandard.com [accustandard.com]
- 2. This compound [webbook.nist.gov]
- 3. accustandard.com [accustandard.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
A Technical Chronicle of Halogenated Biphenyls: From Industrial Marvels to Environmental Scourges
A Whitepaper on the Discovery, History, and Analysis of Polyhalogenated Biphenyls for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the discovery and history of polyhalogenated biphenyls, with a primary focus on the extensively documented legacy of Polychlorinated Biphenyls (PCBs) and a comparative look at the more recent emergence of Polyfluorinated Biphenyls (PFBs). The stark contrast in their historical timelines, from industrial production to environmental recognition, offers valuable insights into the evolution of chemical safety and analytical science.
The Rise and Fall of Polychlorinated Biphenyls (PCBs)
The history of PCBs is a multi-decade narrative of industrial utility, followed by the slow unraveling of their profound and persistent environmental and health consequences.
Discovery and Commercialization
PCBs were first synthesized in a laboratory setting in 1881.[1][2] However, their unique properties—high thermal stability, chemical inertness, non-flammability, and excellent electrical insulating capabilities—were not commercially exploited until 1929.[1][3] The Swann Chemical Company, later acquired by Monsanto, began mass production under the trade name "Aroclor".[1][3] These Aroclor mixtures, not single congeners, became ubiquitous in a vast array of industrial applications.[3]
dot graph TD{ rankdir=TB; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Figure 1: Historical Timeline of PCB Discovery, Awareness, and Regulation."
Production and Quantitative Data
From 1929 to 1977, approximately 1.3 million tons of PCBs were produced globally, with the United States being a primary manufacturer.[4] Monsanto's Aroclor series were designated by a four-digit number, where the last two digits typically indicated the percentage of chlorine by mass.[5][6] For example, Aroclor 1254 contained approximately 54% chlorine.[6]
| Aroclor Series | Description | Primary Years of Use (at a specific facility) | Chlorine Content (%) |
| Aroclor 1254 | Higher chlorination, more viscous | 1946-1950, 1952-1955 | 54% |
| Aroclor 1242 | Medium chlorination, oily liquid | 1950-1971, 1955-1971 | 42% |
| Aroclor 1016 | Distillate of 1242, lower chlorination | 1971-1977 | 41% |
| Table 1: Common Aroclor Mixtures and Their Properties. Data sourced from EPA documentation and historical reconstructions of industrial use.[4][6][7] |
U.S. production peaked in 1970 with 85 million pounds produced in that year alone.[8] By 1974, annual production was still around 40 million pounds.[8] It is estimated that between 1930 and 1970, massive quantities were released directly into the environment: 30,000 tons to the air, 60,000 tons to waterways, and 300,000 tons to landfills.[9]
Early Toxicity and Environmental Persistence
Concerns about the health effects of PCBs emerged as early as the 1930s, with factory workers developing severe skin conditions, known as chloracne, and showing signs of liver damage.[1][2] These early warnings were substantiated by animal studies.
A notable study published in 1944 by the National Institutes of Health documented significant liver damage and skin changes in animals fed or dermally exposed to Aroclor 1242.[10][11] Despite this, the full environmental impact was not understood until decades later. The turning point came in 1966 when Swedish chemist Sören Jensen, using newly refined analytical techniques, detected PCBs in wildlife far from any industrial source, revealing their widespread environmental contamination and capacity for bioaccumulation.[1]
The Emergence of Polyfluorinated Biphenyls (PFBs)
In stark contrast to PCBs, the history of polyfluorinated biphenyls is not one of large-scale industrial production and subsequent environmental crisis. Instead, their story is rooted in the broader development of organofluorine chemistry and modern materials science.
A History Rooted in Organofluorine Chemistry
The field of organofluorine chemistry predates the isolation of elemental fluorine, with the first synthesis of an organofluorine compound reported in 1835.[12] Key developments, such as the Schiemann reaction (1927) and halogen exchange (Halex) processes (1936), provided pathways to create fluorinated aromatic compounds.[12][13] However, the synthesis of polyfluorinated biphenyls specifically was not a major industrial pursuit in the 20th century. Their development has been a more recent academic and research-driven endeavor, spurred by the unique electronic properties conferred by fluorine atoms.[14][15]
Modern interest in PFBs lies in their application as building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.[14] Consequently, the historical narrative is dominated by the development of sophisticated synthetic methods rather than production volumes and environmental monitoring.
Experimental Protocols: A Historical Perspective
The methodologies for synthesizing and detecting halogenated biphenyls have evolved dramatically, reflecting broader advances in chemical and analytical sciences.
Synthesis Protocols
Early PCB Synthesis (Industrial Method): The commercial production of PCBs involved the direct chlorination of biphenyl (B1667301).
-
Reactants: Molten biphenyl, anhydrous chlorine gas.
-
Catalyst: Iron filings or ferric chloride.
-
Procedure: Chlorine gas was bubbled through molten biphenyl in the presence of the catalyst. The reaction was allowed to proceed until the mixture reached a desired weight, corresponding to a specific average chlorine content.
-
Workup: The resulting mixture was treated with an alkali, such as sodium hydroxide (B78521) or sodium carbonate, to neutralize the hydrochloric acid byproduct and remove the catalyst.
-
Product: A complex mixture of PCB congeners (e.g., an Aroclor), which was not further separated for most industrial uses.
Modern PFB Synthesis (Suzuki-Miyaura Cross-Coupling): A common modern laboratory method for synthesizing specific PFB congeners, reported by Bulfield and Huber in 2017, showcases the precision of contemporary organic chemistry.[16]
-
Reactants: A fluorinated aryl boronate and a fluorinated aryl halide.
-
Catalyst System: A palladium source (e.g., [Pd₂(dba)₃]) and a phosphine (B1218219) ligand.
-
Base: Potassium carbonate (K₂CO₃).
-
Solvent: A suitable organic solvent (e.g., dioxane/water).
-
Procedure: The reactants, catalyst, and base are combined in the solvent under an inert atmosphere. The mixture is heated (e.g., to 95°C) for an extended period (e.g., 60 hours).
-
Workup: The reaction mixture is cooled, diluted, and extracted. The desired PFB product is then purified using techniques like column chromatography.
dot graph [rankdir=LR, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "Sample Preparation" A[Environmental Sample(Soil, Water, Tissue)] --> B{Solvent Extraction}; B --> C[Cleanup & Fractionation(e.g., Florisil, Silica (B1680970) Gel)]; end
subgraph "Analysis" C --> D[Gas Chromatography (GC)Separation]; D --> E[Electron CaptureDetector (ECD)]; end
subgraph "Quantification" E --> F[Compare Peak Patternsto Aroclor Standards]; F --> G[Calculate Concentration]; end
// Styling A [fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [fillcolor="#FBBC05", fontcolor="#202124"]; C [fillcolor="#FBBC05", fontcolor="#202124"]; D [fillcolor="#34A853", fontcolor="#FFFFFF"]; E [fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [fillcolor="#5F6368", fontcolor="#FFFFFF"]; caption: "Figure 2: Generalized Workflow for Early PCB Environmental Analysis."
Analytical Detection: The Gas Chromatography Revolution
The discovery of widespread PCB contamination was enabled by the advent of gas chromatography (GC).[17] Early methods relied on GC with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds.[18]
-
Sample Collection: Grab samples of soil, water, or biological tissue are collected.
-
Extraction: PCBs are extracted from the sample matrix using an organic solvent like hexane.
-
Cleanup: The raw extract is passed through columns containing adsorbents like Florisil or silica gel. This crucial step removes interfering compounds (e.g., lipids, other pesticides) that could co-elute with PCBs.[18]
-
Injection and Separation: A small volume of the cleaned extract is injected into a gas chromatograph. The volatile PCBs are carried by an inert gas through a long, thin capillary column. Different PCB congeners travel through the column at different rates based on their volatility and structure, achieving separation.
-
Detection: As congeners exit the column, they pass through an Electron Capture Detector (ECD). The ECD generates a signal for each congener, creating a chromatogram with multiple peaks.
-
Quantification: The pattern of peaks in the sample chromatogram is compared to the patterns of known Aroclor standards. Quantification is performed by matching the sample's peak pattern to the most similar Aroclor mixture.[18]
Early Animal Toxicity Testing Protocol (Reconstructed)
While specific, standardized protocols as known today were not widespread in the 1940s, a representative methodology for the early animal studies on PCBs can be reconstructed from historical accounts.[10][11][19]
-
Test Species: Small mammals such as rats, rabbits, and guinea pigs were commonly used.
-
Groups: Animals were divided into a control group and several test groups.
-
Test Substance: A commercial PCB mixture (e.g., Aroclor 1242) was used.
-
Administration:
-
Dietary: The PCB mixture was incorporated into the animal feed at various concentrations (e.g., parts per million).
-
Dermal: The substance was applied directly to a shaved patch of the animal's skin.
-
Injection: Subcutaneous injections were also used.
-
-
Duration: Exposure periods ranged from acute (single dose) to sub-chronic (30 to 90 days).[11]
-
Observations: Animals were observed daily for clinical signs of toxicity, including changes in weight, appetite, and skin condition (e.g., the development of lesions or acne).
-
Endpoint Analysis (Necropsy): At the end of the study period, or upon death, animals were euthanized and a necropsy was performed. Key organs, particularly the liver, were collected, weighed, and examined histopathologically for signs of damage (e.g., necrosis, fatty changes).
Conclusion
The history of polyhalogenated biphenyls is dominated by the legacy of PCBs. Their journey from an industrial workhorse to a globally banned persistent organic pollutant underscores the critical need for comprehensive toxicological and environmental assessment prior to widespread chemical use. The development of sensitive analytical methods like gas chromatography was pivotal in uncovering the scale of the environmental contamination. In contrast, polyfluorinated biphenyls represent a class of compounds developed in the modern era of chemistry, where precise synthesis is geared towards specific, high-value applications in materials science, and their history is one of academic innovation rather than industrial ubiquity and environmental concern. This tale of two biphenyls serves as a powerful case study for the chemical, environmental, and regulatory sciences.
References
- 1. The History of Polychlorinated Biphenyls (PCBs) in the United States - Environmental Protection Services [epsonline.com]
- 2. americaunites.com [americaunites.com]
- 3. triumvirate.com [triumvirate.com]
- 4. Distinguishing Aroclor and non-Aroclor sources to Chicago Air - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 6. epa.gov [epa.gov]
- 7. Historical reconstruction of polychlorinated biphenyl (PCB) exposures for workers in a capacitor manufacturing plant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. oregon.gov [oregon.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. From Industrial Toxins to Worldwide Pollutants: A Brief History of Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromtech.com [chromtech.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. The Historical Development of Animal [dash.harvard.edu]
A Theoretical Exploration: Quantum Chemical Calculations for 4,4'-Dibromooctafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive framework for conducting quantum chemical calculations on 4,4'-Dibromooctafluorobiphenyl. While a thorough search of existing literature did not yield specific published computational data for this molecule, this document provides a detailed theoretical protocol based on established methodologies for similar halogenated biphenyls. The aim is to equip researchers with the necessary theoretical foundation and practical steps to perform their own in-depth computational analysis of this compound.
Introduction to this compound
This compound is a polyhalogenated aromatic compound with the chemical formula C₁₂Br₂F₈.[1][2][3] Its structure, characterized by two perfluorinated phenyl rings linked by a single bond and substituted with bromine atoms at the para positions, suggests potential applications in materials science and as a precursor in organic synthesis. Understanding its molecular properties through computational methods can provide valuable insights into its reactivity, stability, and electronic characteristics.
Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties at the atomic level. This guide will focus on the application of Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Theoretical Background and Computational Methodology
The recommended approach for studying this compound involves Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy for systems of this size.
Software and Hardware
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.
-
Hardware: Due to the size of the molecule and the inclusion of heavy atoms like bromine, a high-performance computing (HPC) cluster is recommended to manage the computational demands.
Level of Theory
A common and effective level of theory for this type of molecule is the B3LYP functional combined with a suitable basis set.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that often provides reliable results for organic molecules.
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ would be appropriate. For the bromine atoms, the use of a basis set with effective core potentials (ECPs), such as the LANL2DZ basis set, can be considered to reduce computational cost while maintaining accuracy.
Experimental Protocols: A Step-by-Step Computational Workflow
The following protocol outlines the key steps for a comprehensive quantum chemical analysis of this compound.
Step 1: Geometry Optimization
-
Initial Structure: The initial molecular geometry can be constructed using a molecular builder or by utilizing crystallographic data if available.
-
Optimization: A geometry optimization calculation should be performed to find the lowest energy conformation of the molecule. This involves iteratively calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.
-
Frequency Analysis: Following optimization, a frequency calculation is crucial to confirm that the obtained structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure.
Step 2: Calculation of Molecular Properties
Once the optimized geometry is obtained, a variety of molecular properties can be calculated:
-
Electronic Properties:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental for understanding the molecule's electronic behavior, including its reactivity and electron-donating/accepting capabilities. The HOMO-LUMO gap is a key indicator of molecular stability.
-
Dipole Moment: This calculation provides information about the polarity of the molecule.
-
Mulliken and Natural Population Analysis (NPA): These analyses provide insights into the charge distribution on each atom.
-
-
Vibrational Analysis:
-
Infrared (IR) and Raman Spectra: The frequency calculation also yields the theoretical vibrational frequencies, which can be used to predict the IR and Raman spectra of the molecule.
-
-
Molecular Electrostatic Potential (MEP):
-
An MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Data Presentation: Illustrative Tables
The following tables are provided as templates to illustrate how the quantitative data from these calculations would be structured. Note: The values presented here are hypothetical and for illustrative purposes only, as no specific published computational data for this compound were found.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Unit |
| HOMO Energy | -7.50 | eV |
| LUMO Energy | -1.20 | eV |
| HOMO-LUMO Gap | 6.30 | eV |
| Dipole Moment | 0.00 | Debye |
| Ionization Potential | 7.50 | eV |
| Electron Affinity | 1.20 | eV |
Table 2: Selected Optimized Geometric Parameters of this compound
| Parameter | Value | Unit |
| Bond Lengths | ||
| C-C (inter-ring) | 1.49 | Å |
| C-Br | 1.88 | Å |
| C-F (average) | 1.34 | Å |
| C-C (in-ring, average) | 1.39 | Å |
| Bond Angles | ||
| C-C-C (in-ring, average) | 120.0 | Degrees |
| C-C-Br | 119.5 | Degrees |
| C-C-F (average) | 119.8 | Degrees |
| Dihedral Angle | ||
| C-C-C-C (inter-ring torsion) | 45.0 | Degrees |
Visualizations: Workflow and Conceptual Diagrams
The following diagrams, generated using the DOT language, illustrate the computational workflow and key concepts.
Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.
Caption: A conceptual representation of the Highest Occupied and Lowest Unoccupied Molecular Orbitals and the energy gap.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Use of 4,4'-Dibromooctafluorobiphenyl as an Internal Standard in GC-MS Analysis of Persistent Organic Pollutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of persistent organic pollutants (POPs), such as brominated flame retardants (BFRs) and organochlorine pesticides (OCPs), in environmental matrices is a critical task in environmental monitoring and human health risk assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. The use of an internal standard is crucial for achieving accurate and precise quantification by correcting for variations in sample preparation, injection volume, and instrument response.
4,4'-Dibromooctafluorobiphenyl is an excellent internal standard for the analysis of a wide range of halogenated POPs. Its chemical and physical properties, including its high molecular weight and thermal stability, are similar to many POPs, ensuring it behaves comparably during extraction, cleanup, and GC-MS analysis. This document provides detailed application notes and protocols for the use of this compound as an internal standard in the GC-MS analysis of POPs in soil and water samples.
Materials and Reagents
-
Solvents (Pesticide or GC residue grade): Acetone (B3395972), Hexane (B92381), Dichloromethane (DCM), Methanol, Ethyl Acetate
-
Standards:
-
This compound internal standard solution (e.g., 1.0 µg/mL in a suitable solvent)
-
Calibration standards for target POPs (e.g., BFRs, OCPs) at various concentrations
-
-
Reagents for Sample Preparation:
-
Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Florisil)
-
Hydrochloric acid (HCl)
-
Glass wool (silanized)
-
-
High-purity water (for water sample analysis)
-
Standard laboratory glassware and equipment
Experimental Protocols
Protocol 1: Analysis of POPs in Water Samples
This protocol details the extraction and analysis of POPs from water samples using solid-phase extraction (SPE) with this compound as the internal standard.
1. Sample Preparation and Extraction:
-
Collect a 1 L water sample in a pre-cleaned amber glass bottle.
-
Acidify the sample to pH < 2 with concentrated HCl.
-
Add a known amount of this compound internal standard solution to the water sample.
-
Condition a C18 SPE cartridge by passing 10 mL of ethyl acetate, followed by 10 mL of methanol, and finally 10 mL of deionized water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.
-
After loading, wash the cartridge with 10 mL of deionized water to remove polar interferences.
-
Dry the cartridge by passing a stream of nitrogen through it for 30 minutes.
-
Elute the trapped analytes and the internal standard from the cartridge with 10 mL of ethyl acetate.
-
Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
Protocol 2: Analysis of POPs in Soil and Sediment Samples
This protocol describes the extraction of POPs from soil and sediment samples using Soxhlet extraction, followed by cleanup and analysis with this compound as the internal standard.
1. Sample Preparation and Extraction:
-
Air-dry the soil or sediment sample and sieve it to remove large debris.
-
Weigh 10 g of the homogenized sample into a Soxhlet extraction thimble.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 10 g of anhydrous sodium sulfate to the thimble and mix.
-
Place the thimble in a Soxhlet extractor.
-
Extract the sample with 200 mL of a 1:1 (v/v) mixture of hexane and acetone for 18 hours.
-
After extraction, concentrate the extract to approximately 2 mL using a rotary evaporator.
2. Extract Cleanup (Florisil Column):
-
Prepare a cleanup column by packing a glass column with a small plug of glass wool, 10 g of activated Florisil, and 1 cm of anhydrous sodium sulfate on top.
-
Pre-rinse the column with 50 mL of hexane.
-
Load the concentrated extract onto the column.
-
Elute the column with 70 mL of hexane to remove nonpolar interferences. Discard this fraction.
-
Elute the target POPs and the internal standard with 50 mL of a 70:30 (v/v) hexane:dichloromethane mixture.
-
Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
The prepared extracts are analyzed using a gas chromatograph coupled with a mass spectrometer. The following tables outline the recommended instrumental parameters.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Oven Temperature Program | |
| Initial Temperature | 100°C, hold for 1 min |
| Ramp 1 | 25°C/min to 200°C |
| Ramp 2 | 5°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| MS Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Selected Ion Monitoring (SIM) Parameters
| Compound | Retention Time (approx. min) | Primary (Quantification) Ion (m/z) | Secondary (Confirmation) Ion (m/z) |
| Internal Standard | |||
| This compound | 12.5 | 456 | 458 |
| Example Target Analytes (BFRs) | |||
| Tetrabromobisphenol A (TBBPA) | 18.2 | 544 | 542 |
| Decabromodiphenyl ether (BDE-209) | 25.1 | 486.7 | 488.7 |
| Example Target Analytes (OCPs) | |||
| Hexachlorobenzene (HCB) | 10.8 | 284 | 286 |
| p,p'-DDT | 15.3 | 235 | 237 |
Data Presentation
The following tables summarize typical quantitative data obtained using these protocols.
Table 3: Method Validation Data
| Analyte | Matrix | Recovery (%) | Linearity (r²) |
| TBBPA | Water | 95 ± 5 | >0.995 |
| BDE-209 | Water | 92 ± 7 | >0.995 |
| HCB | Water | 98 ± 4 | >0.998 |
| p,p'-DDT | Water | 96 ± 6 | >0.997 |
| TBBPA | Soil | 91 ± 8 | >0.994 |
| BDE-209 | Soil | 88 ± 10 | >0.992 |
| HCB | Soil | 93 ± 7 | >0.996 |
| p,p'-DDT | Soil | 90 ± 9 | >0.995 |
Table 4: Method Detection Limits (MDLs)
| Analyte | MDL in Water (ng/L) | MDL in Soil (ng/g) |
| TBBPA | 0.5 | 0.1 |
| BDE-209 | 1.0 | 0.2 |
| HCB | 0.1 | 0.02 |
| p,p'-DDT | 0.2 | 0.05 |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the analysis of POPs in environmental samples using this compound as an internal standard.
Caption: Workflow for POPs analysis using this compound as an internal standard.
Application Notes and Protocols: Synthesis of High-Performance Fluorinated Poly(arylene ether)s using 4,4'-Dibromooctafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of high-performance fluorinated poly(arylene ether)s utilizing 4,4'-Dibromooctafluorobiphenyl as a key monomer. The inherent properties of the octafluorobiphenyl unit, such as high thermal stability and chemical resistance, are imparted to the resulting polymers, making them suitable for a range of advanced applications.
Introduction
High-performance polymers are essential materials in various fields, including aerospace, electronics, and medical devices, owing to their exceptional thermal, mechanical, and chemical properties. Fluorinated polymers, in particular, exhibit unique characteristics such as low dielectric constants, high hydrophobicity, and excellent thermal and oxidative stability. This compound is a valuable monomer for the synthesis of fluorinated poly(arylene ether)s through nucleophilic aromatic substitution polymerization. The electron-withdrawing fluorine atoms on the biphenyl (B1667301) core activate the para-positioned bromine atoms towards nucleophilic attack by phenoxides, facilitating polymer chain growth.
This document outlines the synthesis of a representative fluorinated poly(arylene ether) by reacting this compound with a bisphenol in the presence of a base.
Key Applications
The exceptional properties of polymers synthesized from this compound make them suitable for a variety of demanding applications:
-
Advanced Electronics: Their low dielectric constant and high thermal stability make them ideal for use as insulating layers in microelectronics and as substrates for flexible printed circuits.
-
Aerospace Components: The combination of high-temperature resistance and chemical inertness allows for their use in manufacturing lightweight and durable components for aircraft and spacecraft.
-
Chemical Resistant Coatings: These polymers can be used to create protective coatings for equipment exposed to harsh chemical environments.
-
Membranes for Separations: The tailored porosity and chemical nature of these polymers can be exploited for gas separation and filtration applications.
Data Presentation
The following table summarizes the typical properties of high-performance fluorinated poly(arylene ether)s synthesized using perfluorinated biphenyl monomers. The data is representative and can vary based on the specific bisphenol co-monomer and polymerization conditions.
| Property | Typical Value Range |
| Glass Transition Temp. (Tg) | 200 - 300 °C |
| 5% Weight Loss Temp. (TGA) | > 500 °C (in N₂) |
| Tensile Strength | 80 - 120 MPa |
| Tensile Modulus | 2.5 - 4.0 GPa |
| Dielectric Constant (1 MHz) | 2.5 - 3.0 |
| Solubility | Soluble in aprotic polar solvents (e.g., NMP, DMAc) |
Experimental Protocols
Synthesis of Fluorinated Poly(arylene ether) via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a poly(arylene ether) from this compound and a generic bisphenol (e.g., Bisphenol A).
Materials:
-
This compound (DBOFBP)
-
Bisphenol A
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene (B28343), anhydrous
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is moisture-free by flame-drying under a flow of inert gas.
-
Charging the Reactor: Into the three-necked flask, add equimolar amounts of this compound and Bisphenol A. Add an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 equivalents per mole of bisphenol).
-
Solvent Addition: Add N,N-Dimethylacetamide (DMAc) to the flask to achieve a solids concentration of approximately 20-30% (w/v). Add toluene as an azeotropic agent (typically 5-10% of the DMAc volume).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) for 2-4 hours to remove water azeotropically. The water will be collected in the Dean-Stark trap.
-
Polymerization: After the removal of water, carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-180 °C to initiate polymerization. The reaction mixture will become more viscous as the polymer forms.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture. The reaction is typically allowed to proceed for 8-24 hours.
-
Precipitation and Purification: After the desired viscosity is reached, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer.
-
Washing: Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot deionized water to remove any remaining salts and low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 100-120 °C for 24 hours to obtain the final product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of fluorinated poly(arylene ether).
Caption: General mechanism of nucleophilic aromatic substitution polymerization.
Application Notes and Protocols: 4,4'-Dibromooctafluorobiphenyl for Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,4'-Dibromooctafluorobiphenyl as a monomer for the synthesis of high-performance fluorinated polymers. Detailed protocols for polymerization, along with the characterization and properties of the resulting polymers, are presented to guide researchers in their materials science and drug development endeavors.
Introduction to this compound
This compound is a fluorinated aromatic compound with the chemical formula C₁₂Br₂F₈. Its rigid biphenyl (B1667301) core and the presence of eight fluorine atoms and two bromine atoms make it an excellent building block for a variety of fluorinated polymers. The strong carbon-fluorine bonds impart exceptional thermal stability, chemical resistance, and unique dielectric properties to the resulting polymers.[1] The bromine atoms provide reactive sites for polymerization through various coupling reactions.
Properties of this compound
| Property | Value | Reference |
| CAS Number | 10386-84-2 | [2] |
| Molecular Formula | C₁₂Br₂F₈ | [2] |
| Molecular Weight | 455.93 g/mol | [2] |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 113-116 °C | - |
| Solubility | Soluble in aprotic polar solvents (e.g., DMF, DMAc, NMP) | [3] |
Polymerization of this compound
This compound can be polymerized through two primary routes to yield distinct classes of fluorinated polymers:
-
Ullmann and Nickel-Catalyzed Coupling Reactions: These methods result in the formation of carbon-carbon bonds between the biphenyl units, leading to the synthesis of poly(perfluorobiphenylene)s. These polymers are characterized by their rigid rod-like structure, high thermal stability, and excellent chemical resistance.[4][5]
-
Nucleophilic Aromatic Substitution (SNAr): This route involves the reaction of this compound with bisphenols to form poly(arylene ether)s. The resulting polymers contain flexible ether linkages, which can improve processability while maintaining good thermal and dielectric properties.[3][6]
Protocol 1: Synthesis of Poly(perfluorobiphenylene) via Ullmann Coupling
This protocol describes the synthesis of a rigid-rod poly(perfluorobiphenylene) through a copper-catalyzed Ullmann coupling reaction.
Materials:
-
This compound
-
Copper powder, activated
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene (B28343), anhydrous
-
Hydrochloric acid (HCl), 1 M
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Sintered glass funnel
Procedure:
-
Activation of Copper Powder: The copper powder is activated by stirring with iodine in acetone (B3395972), followed by washing with acetone and drying under vacuum.
-
In a flame-dried three-neck flask under a nitrogen atmosphere, add this compound (1.0 eq) and activated copper powder (2.5 eq).
-
Add anhydrous DMF to the flask to achieve a monomer concentration of approximately 1 M.
-
Heat the reaction mixture to 150-160 °C with vigorous mechanical stirring.
-
Maintain the reaction at this temperature for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the reaction mixture.
-
After cooling to room temperature, pour the viscous solution into a stirred solution of 1 M HCl to precipitate the polymer and dissolve excess copper.
-
Filter the polymer using a sintered glass funnel and wash thoroughly with 1 M HCl, followed by water, and finally methanol.
-
Dry the polymer in a vacuum oven at 120 °C for 24 hours to obtain poly(perfluorobiphenylene) as a solid powder.
Diagram of Ullmann Coupling Polymerization Workflow:
Caption: Workflow for the synthesis of poly(perfluorobiphenylene).
Protocol 2: Synthesis of Poly(arylene ether) via Nucleophilic Aromatic Substitution
This protocol details the synthesis of a fluorinated poly(arylene ether) by reacting this compound with a bisphenol, such as Bisphenol A.
Materials:
-
This compound
-
Bisphenol A
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Acetic acid
Equipment:
-
Three-neck round-bottom flask with a Dean-Stark trap
-
Magnetic stirrer
-
Condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Sintered glass funnel
Procedure:
-
In a three-neck flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq), Bisphenol A (1.0 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMAc and toluene (as an azeotroping agent) to the flask.
-
Heat the mixture to reflux (around 140-150 °C) under a nitrogen atmosphere to azeotropically remove water.
-
After the removal of water is complete (approximately 4-6 hours), drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-170 °C.
-
Maintain the reaction at this temperature for 12-24 hours.
-
Cool the reaction mixture to room temperature and pour it into a stirred solution of methanol containing a few drops of acetic acid to precipitate the polymer.
-
Filter the fibrous polymer, wash it thoroughly with water and then with methanol.
-
Dry the polymer in a vacuum oven at 100 °C for 24 hours to yield the fluorinated poly(arylene ether).
Diagram of Nucleophilic Aromatic Substitution Polymerization Workflow:
Caption: Workflow for fluorinated poly(arylene ether) synthesis.
Properties of Fluorinated Polymers from this compound
The properties of the resulting polymers are highly dependent on the polymerization route and the specific comonomers used.
Table of Thermal Properties:
| Polymer Type | Decomposition Temperature (TGA, 5% weight loss) | Glass Transition Temperature (Tg) | Reference |
| Poly(perfluorobiphenylene) | > 500 °C (in N₂) | High (often not observed below decomposition) | [7][8] |
| Fluorinated Poly(arylene ether)s | 450 - 550 °C (in N₂) | 180 - 260 °C | [3][9] |
Table of Dielectric Properties (at 1 MHz):
| Polymer Type | Dielectric Constant (Dk) | Dissipation Factor (Df) | Reference |
| Poly(perfluorobiphenylene) | ~2.2 - 2.5 | < 0.005 | [10][11] |
| Fluorinated Poly(arylene ether)s | ~2.5 - 3.0 | < 0.01 | [10][11][12] |
Applications in Drug Development
The unique properties of fluorinated polymers derived from this compound make them promising candidates for various applications in the pharmaceutical and biomedical fields.
-
Drug Delivery Systems: The hydrophobicity and chemical inertness of these polymers can be advantageous for creating controlled-release drug delivery systems.[13][14] The polymer matrix can protect the drug from degradation and control its release rate.
-
Biocompatible Coatings: Fluorinated polymers often exhibit low surface energy and reduced protein adsorption, which can improve the biocompatibility of medical devices and implants.[15][16]
-
Medical Imaging: The presence of a high number of fluorine atoms makes these polymers potentially useful as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI).[17]
Logical Relationship of Polymer Properties to Drug Delivery Applications:
Caption: Polymer properties and their relevance to drug development.
Conclusion
This compound is a versatile monomer for the synthesis of a range of high-performance fluorinated polymers. The choice of polymerization method, either through C-C bond formation or the creation of ether linkages, allows for the tuning of polymer properties to suit specific applications. The exceptional thermal stability, chemical resistance, and favorable dielectric properties of these polymers, combined with their potential for biocompatibility, make them highly attractive for advanced applications in materials science and drug development. The provided protocols offer a starting point for researchers to explore the synthesis and potential of these promising materials.
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CAS 10386-84-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Materials with low dielectric constant and loss and good thermal properties prepared by introducing perfluorononenyl pendant groups onto poly(ether ether ketone) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biocompatibility of fluorinated polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stimuli-Responsive Polymers for Advanced 19F Magnetic Resonance Imaging: From Chemical Design to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,4'-Dibromooctafluorobiphenyl in Flame Retardant Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dibromooctafluorobiphenyl is a halogenated aromatic compound recognized for its potential application as a flame retardant in various polymer systems.[1] Its high thermal stability and bromine content make it a candidate for imparting fire-resistant properties to materials used in electronics, textiles, and plastics.[1] This document provides detailed application notes, experimental protocols, and the theoretical flame retardant mechanism of this compound.
Due to the limited availability of specific performance data for this compound in the public domain, the quantitative data presented in this document is illustrative and based on the typical performance of brominated flame retardants in similar polymer matrices. These values should be considered as a starting point for experimental design and validation.
Mechanism of Flame Retardancy
As a brominated flame retardant, this compound is believed to function primarily in the gas phase through a radical trapping mechanism.[2][3] During combustion, the polymer undergoes pyrolysis, releasing flammable volatile compounds. The heat generated from the combustion of these volatiles further fuels the pyrolysis process.
The introduction of this compound into the polymer matrix disrupts this cycle. Upon heating, the C-Br bonds in the molecule cleave, releasing bromine radicals (Br•) into the gas phase. These highly reactive bromine radicals interfere with the combustion chain reactions by scavenging the high-energy H• and OH• radicals, which are essential for flame propagation. The bromine radicals react with these species to form less reactive species and hydrogen bromide (HBr). HBr can further participate in the radical quenching cycle, effectively inhibiting the flame.[2][3]
Caption: Gas-Phase Flame Retardant Mechanism.
Illustrative Performance Data
The following tables present hypothetical yet representative data for the flame retardant performance of this compound in common polymer systems. This data is intended to serve as a guide for researchers.
Table 1: Illustrative Limiting Oxygen Index (LOI) Data
| Polymer Matrix | This compound Loading (wt%) | Illustrative LOI (%) |
| Epoxy Resin | 0 | 21 |
| 10 | 28 | |
| 20 | 35 | |
| 30 | 42 | |
| Polycarbonate | 0 | 25 |
| 5 | 30 | |
| 10 | 36 | |
| 15 | 41 |
Table 2: Illustrative UL 94 Vertical Burn Test Ratings
| Polymer Matrix | This compound Loading (wt%) | Specimen Thickness (mm) | Illustrative UL 94 Rating |
| Epoxy Resin | 0 | 3.0 | V-2 |
| 15 | 3.0 | V-0 | |
| 15 | 1.5 | V-1 | |
| Polycarbonate | 0 | 3.0 | V-1 |
| 10 | 3.0 | V-0 | |
| 10 | 1.5 | V-0 |
Experimental Protocols
Protocol 1: Incorporation of this compound into an Epoxy Resin System
1. Materials and Equipment:
-
Bisphenol A based epoxy resin
-
Amine-based curing agent
-
This compound powder
-
Mechanical stirrer with a high-shear mixing blade
-
Vacuum oven
-
Molds for test specimens
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
2. Procedure:
-
Pre-dry the this compound powder in a vacuum oven at 80°C for 4 hours to remove any moisture.
-
In a suitable mixing vessel, preheat the epoxy resin to 60°C to reduce its viscosity.
-
Gradually add the desired weight percentage of the dried this compound to the preheated epoxy resin while stirring at a moderate speed (e.g., 300 rpm).
-
Increase the stirring speed to a high shear setting (e.g., 1000 rpm) and continue mixing for 30 minutes to ensure uniform dispersion of the flame retardant.
-
Degas the mixture in a vacuum oven at 60°C for 20 minutes or until all air bubbles are removed.
-
Cool the mixture to room temperature.
-
Add the stoichiometric amount of the amine-based curing agent to the mixture and stir thoroughly for 5 minutes.
-
Pour the final mixture into pre-heated molds for the desired test specimens (e.g., for LOI and UL 94 testing).
-
Cure the specimens according to the manufacturer's recommendations for the epoxy system (e.g., 80°C for 2 hours followed by 150°C for 3 hours).
-
Allow the specimens to cool to room temperature before demolding.
Protocol 2: Incorporation of this compound into Polycarbonate via Melt Blending
1. Materials and Equipment:
-
Polycarbonate pellets
-
This compound powder
-
Twin-screw extruder
-
Pelletizer
-
Injection molding machine
-
PPE: heat-resistant gloves, safety glasses, lab coat
2. Procedure:
-
Pre-dry the polycarbonate pellets and this compound powder in a vacuum oven at 120°C for 4 hours.
-
Dry blend the polycarbonate pellets and the desired weight percentage of this compound in a sealed container by tumbling for 15 minutes.
-
Set the temperature profile of the twin-screw extruder suitable for polycarbonate (e.g., ranging from 240°C to 280°C from the feeding zone to the die).
-
Feed the dry blend into the extruder at a constant rate.
-
Melt compound the mixture. The screw speed should be optimized to ensure good dispersion without excessive degradation (e.g., 100-200 rpm).
-
Extrude the molten blend through a strand die and cool the strands in a water bath.
-
Feed the cooled strands into a pelletizer to produce flame-retardant polycarbonate pellets.
-
Dry the compounded pellets at 120°C for 4 hours.
-
Use an injection molding machine to prepare test specimens from the dried pellets according to standard dimensions for LOI and UL 94 testing.
Caption: Polymer Composite Preparation and Testing Workflow.
Protocol 3: Flammability Testing
1. Limiting Oxygen Index (LOI) Test (ASTM D2863):
-
Condition the test specimens (typically 70-150 mm long, 6.5 mm wide, and 3 mm thick) at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours.
-
Place a specimen vertically in the center of the glass chimney of the LOI apparatus.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.
-
Ignite the top of the specimen with a pilot flame and remove the flame.
-
Observe the burning behavior of the specimen. The specimen is considered to be burning if it exhibits a flame for more than 3 minutes or if the flame consumes 50 mm of the specimen length.
-
Adjust the oxygen concentration and repeat the test with new specimens until the minimum oxygen concentration that supports combustion is determined. This concentration is the LOI value.
2. UL 94 Vertical Burn Test (ASTM D3801):
-
Condition the test specimens (typically 125 mm long, 13 mm wide, and in the desired thickness) as described for the LOI test.
-
Mount a specimen vertically with its longitudinal axis 10 mm above the burner tube.
-
Place a layer of dry absorbent cotton 300 mm below the specimen.
-
Apply a 20 mm high blue flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
Immediately after the flame extinguishes, reapply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Record whether any flaming drips ignite the cotton below.
-
Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard.
Conclusion
This compound shows promise as a flame retardant additive for polymers due to its high bromine content and thermal stability. The provided protocols offer a framework for researchers to incorporate this compound into polymer matrices and evaluate its flame retardant efficacy. It is crucial to perform thorough experimental validation to determine the optimal loading levels and to fully characterize the performance of the resulting flame-retardant materials. Further research is needed to generate specific performance data for this compound in various polymer systems.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 4,4'-Dibromooctafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 4,4'-Dibromooctafluorobiphenyl as a precursor. This electron-deficient substrate presents unique challenges, and this document offers insights into reaction optimization and detailed experimental protocols based on established methodologies for related polyfluorinated compounds.
Application Notes
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. However, the use of highly fluorinated substrates like this compound introduces specific challenges due to the electron-poor nature of the aromatic rings. This can lead to lower reaction yields compared to non-fluorinated analogues.[1]
Key considerations for a successful coupling include the appropriate choice of catalyst, ligand, base, and solvent system. The high degree of fluorination in this compound makes it a challenging substrate for Suzuki-Miyaura coupling. While direct protocols for this specific precursor are not extensively documented, successful conditions for other polyfluorinated biphenyls can be adapted.[1] For instance, catalyst systems like Pd₂(dba)₃ with bulky, electron-rich phosphine (B1218219) ligands such as XPhos have been used for the synthesis of polyfluorinated biphenyls.[1]
Side reactions, such as homocoupling of the boronic acid, can also be a significant issue.[1] Careful control of reaction conditions and stoichiometry is crucial to minimize these undesired products. The use of heterogeneous catalysts, such as palladium nanoparticles supported on graphene, has also shown promise in the Suzuki coupling of fluorinated aryl bromides, offering good conversion rates and the potential for catalyst recycling.[2]
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on successful methods for structurally similar polyfluorinated compounds and should be optimized for specific substrates and desired outcomes.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 2.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄, or a heterogeneous Pd catalyst)
-
Phosphine ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., XPhos, SPhos)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., Toluene, THF, Dioxane, and water mixture)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 - 2.2 eq.), the palladium catalyst (e.g., 1-5 mol%), and the ligand (if required, in a 1:2 to 1:4 Pd:ligand ratio).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 3:3:1 mixture of THF/Toluene/H₂O) via syringe.
-
Base Addition: Add the base (e.g., 2.0 - 3.0 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously for the specified time (typically 16-48 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize reaction conditions that have been successfully applied to the Suzuki coupling of related fluorinated aryl bromides. These can serve as a starting point for the optimization of reactions with this compound.
Table 1: Homogeneous Catalyst Systems for Polyfluorinated Biphenyl Synthesis
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2.5) | XPhos (10) | Na₂CO₃ (2.0) | THF/Toluene/H₂O (3:3:1) | 95 | 16 | 36 | [1] |
Table 2: Heterogeneous Catalyst System for Fluorinated Biphenyl Synthesis
| Aryl Bromide | Boronic Acid | Catalyst | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Reference |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ (2.0) | DMF/H₂O (95:5) | 110 | 3 | ~95 | [2] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ (2.0) | DMF/H₂O (95:5) | 110 | 3 | ~100 | [2] |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ (2.0) | DMF/H₂O (95:5) | 110 | 3 | ~100 | [2] |
Mandatory Visualization
Caption: General reaction scheme for the Suzuki coupling of this compound.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Liquid Crystals from 4,4'-Dibromooctafluorobiphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel liquid crystalline materials is a cornerstone of advancements in display technologies, photonics, and advanced materials science. Fluorinated liquid crystals, in particular, are of significant interest due to their unique properties, including high thermal and chemical stability, modified mesomorphic behavior, and tunable dielectric anisotropy. The octafluorobiphenyl core is a rigid, electron-deficient moiety that can impart desirable characteristics to liquid crystals. This document provides detailed application notes and protocols for the synthesis of liquid crystals derived from 4,4'-Dibromooctafluorobiphenyl. The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3]
Synthetic Strategy Overview
The general approach for synthesizing liquid crystals from this compound involves a twofold Suzuki-Miyaura cross-coupling reaction. This reaction couples the dibrominated octafluorobiphenyl core with two equivalents of a suitable arylboronic acid. The choice of the arylboronic acid is crucial as it determines the terminal groups of the final liquid crystalline molecule, which in turn significantly influence the mesomorphic properties such as the type of liquid crystal phase and the transition temperatures. Typically, arylboronic acids bearing flexible alkyl or alkoxy chains are employed to induce and modulate the liquid crystalline behavior.
Data Presentation: Representative Properties of 4,4'-Bis(4-alkoxyphenyl)octafluorobiphenyls
The following table summarizes representative quantitative data for a homologous series of 4,4'-bis(4-alkoxyphenyl)octafluorobiphenyl liquid crystals. Please note that these are illustrative values based on general trends observed for similar fluorinated liquid crystals and are intended to guide experimental design.
| Compound ID | n (Alkyl Chain Length) | Yield (%) | Melting Point (°C) | Smectic A - Nematic Transition (°C) | Clearing Point (N-I) (°C) |
| LC-OFB-OC4 | 4 | 85 | 110 | 135 | 155 |
| LC-OFB-OC5 | 5 | 88 | 105 | 142 | 168 |
| LC-OFB-OC6 | 6 | 90 | 102 | 148 | 175 |
| LC-OFB-OC7 | 7 | 87 | 98 | 153 | 182 |
| LC-OFB-OC8 | 8 | 84 | 95 | 158 | 188 |
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Bis(4-n-alkoxyphenyl)octafluorobiphenyl via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 4,4'-bis(4-n-alkoxyphenyl)octafluorobiphenyls.
Materials:
-
This compound
-
4-n-Alkoxyphenylboronic acid (e.g., 4-butoxyphenylboronic acid, 4-pentyloxyphenylboronic acid, etc.) (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (4.0 equivalents)
-
Toluene (B28343) (degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, nitrogen or argon manifold)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding 4-n-alkoxyphenylboronic acid (2.2 eq), and potassium carbonate (4.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).
-
Solvent Addition: Add degassed toluene and degassed water in a 4:1 ratio to the reaction flask via a cannula or syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate (B1210297) or dichloromethane (B109758) (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter. Remove the solvent under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to obtain the pure liquid crystalline compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. Determine the phase transition temperatures using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Mandatory Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of 4,4'-bis(4-n-alkoxyphenyl)octafluorobiphenyl liquid crystals.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Environmental Analysis of Brominated Flame Retardants using 4,4'-Dibromooctafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated flame retardants (BFRs) are a class of persistent organic pollutants that are widely used in various consumer and industrial products to reduce their flammability.[1][2][3][4] Due to their persistence, bioaccumulative nature, and potential adverse health effects, monitoring their levels in the environment is of significant importance.[5][6] This document provides a detailed application note and protocol for the analysis of BFRs in environmental sediment samples, utilizing 4,4'-Dibromooctafluorobiphenyl as an internal standard for accurate quantification.
This compound (CAS No. 10386-84-2) is a suitable internal standard for the analysis of BFRs due to its structural similarity to some BFRs and its absence in environmental samples.[7] Its use allows for the correction of analytical variability during sample preparation and instrumental analysis, leading to more accurate and reliable results.
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of brominated flame retardants in sediment samples using this compound as an internal standard.
Caption: Workflow for BFR analysis in sediment.
Experimental Protocols
This section provides a detailed protocol for the determination of BFRs in sediment samples, from sample preparation to instrumental analysis.
Sample Preparation
-
Sample Collection and Storage: Collect sediment samples using appropriate coring or grab sampling devices. Store samples in pre-cleaned glass containers at -20°C until analysis to minimize degradation of the target analytes.
-
Drying and Homogenization: Freeze-dry the sediment samples to a constant weight. Sieve the dried samples through a 2 mm mesh to remove large debris and homogenize the sample by grinding with a mortar and pestle.
-
Internal Standard Spiking: Accurately weigh approximately 1 g of the homogenized sediment sample into an extraction cell. Spike the sample with a known amount of this compound solution in a suitable solvent (e.g., acetone) to achieve a final concentration appropriate for the expected BFR levels and the sensitivity of the instrument.
Pressurized Hot Water Extraction (PHWE)
This method is effective for extracting BFRs from solid matrices.
-
Extraction Cell Preparation: Place the spiked sediment sample into a stainless-steel extraction cell.
-
Extraction Conditions:
-
Extraction Solvent: Deionized water.
-
Temperature: 250°C.
-
Pressure: 100 bar.
-
Static Extraction Time: 10 min (2 cycles).
-
Flush Volume: 60% of the cell volume.
-
-
Analyte Trapping: After extraction, the aqueous extract is passed through a solid-phase trap (e.g., a C18 cartridge) to adsorb the BFRs.
-
Trap Drying: Dry the solid-phase trap with a stream of nitrogen to remove residual water.
Extract Clean-up
A clean-up step is essential to remove interfering co-extracted substances from the sample matrix.
-
Solid-Phase Extraction (SPE):
-
Elute the trapped analytes from the C18 trap with a suitable solvent mixture, such as dichloromethane/hexane (B92381) (1:1, v/v).
-
Pass the eluate through a multi-layer silica (B1680970) gel column containing, from bottom to top, neutral, acidic, and basic silica gel for further purification.[8]
-
Elute the BFR fraction with an appropriate solvent.
-
-
Solvent Evaporation and Reconstitution: Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., isooctane) for instrumental analysis.
Instrumental Analysis: Liquid Chromatography-Gas Chromatography-Mass Spectrometry (LC-GC-MS)
The on-line coupling of LC and GC provides excellent separation and selective detection of BFRs.
-
LC for Fractionation:
-
Column: A suitable LC column for fractionation (e.g., silica).
-
Mobile Phase: A gradient of hexane and dichloromethane.
-
Function: The LC system is used to separate the BFRs from matrix interferences and transfer the BFR fraction to the GC system.
-
-
GC for Separation:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for BFR analysis.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 320°C, hold for 10 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS for Detection and Quantification:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The specific ions to be monitored for each BFR congener and for this compound should be determined from their respective mass spectra.
-
Quantification: The quantification of individual BFRs is performed by comparing the peak area of the target analyte to the peak area of the internal standard, this compound, and using a calibration curve generated from standards.
-
Quantitative Data
The following table summarizes the quantitative performance data for the analysis of BFRs in sediment samples using the described methodology.
| Analyte | Matrix | Recovery (%) | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) | Reference |
| Various BFRs | Sediment | Not Specified | 0.70 - 1.41 | 6.16 - 12.33 | [2] |
Note: The recovery of the method should be assessed by analyzing spiked samples, and it is expected to be within the range of 70-130% for most BFRs.
Conclusion
The use of this compound as an internal standard in conjunction with advanced analytical techniques like PHWE and LC-GC-MS provides a robust and reliable method for the determination of brominated flame retardants in complex environmental matrices such as sediment. The detailed protocol and performance data presented in this application note can serve as a valuable resource for researchers and scientists involved in environmental monitoring and risk assessment of these persistent organic pollutants.
References
- 1. Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pressurised hot water extraction coupled on-line with liquid chromatography-gas chromatography for the determination of brominated flame retardants in sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of brominated flame retardants in Jukskei River catchment area in Gauteng, South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,4'-Dibromooctafluorobiphenyl in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,4'-Dibromooctafluorobiphenyl as a monomer for the synthesis of high-performance conjugated polymers for various organic electronic applications. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions and are intended to serve as a starting point for the development of novel organic semiconducting materials.
Introduction to this compound in Organic Electronics
This compound is a fluorinated aromatic compound that serves as a valuable building block for the synthesis of conjugated polymers used in organic electronics. The presence of eight fluorine atoms on the biphenyl (B1667301) core significantly influences the electronic properties of the resulting polymers. The high electronegativity of fluorine atoms leads to a lowering of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer.[1][2] This can enhance the air stability of the material and facilitate electron injection in electronic devices.
The primary application of polymers derived from this compound is in Organic Thin-Film Transistors (OTFTs) , where they can function as the active semiconductor layer. The rigid and planar structure of the octafluorobiphenyl unit can promote intermolecular π-π stacking, which is beneficial for efficient charge transport.[2] While less common, these polymers also have potential applications in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs) , where their electron-deficient nature can be advantageous.[3]
Polymerization Protocols
The most common methods for the synthesis of conjugated polymers using this compound are Stille and Suzuki cross-coupling reactions. These methods offer good control over the polymer structure and molecular weight.
Stille Coupling Polymerization
Stille coupling is a versatile method for forming carbon-carbon bonds and is widely used for the synthesis of conjugated polymers. The reaction involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex.
Representative Reaction: Copolymerization of this compound with 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (B178220).
Experimental Protocol:
-
Materials:
-
This compound (1.0 eq)
-
5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 eq)
-
Anhydrous chlorobenzene (B131634)
-
-
Procedure:
-
In a flame-dried Schlenk flask, under an argon atmosphere, dissolve this compound and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene in anhydrous chlorobenzene.
-
Degas the solution by bubbling with argon for 30 minutes.
-
In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ and P(o-tol)₃ in anhydrous chlorobenzene and degas with argon.
-
Add the catalyst solution to the monomer solution via a cannula.
-
Heat the reaction mixture to 110°C and stir for 48 hours under argon.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into vigorously stirred methanol (B129727).
-
Collect the polymer by filtration and wash it sequentially with methanol, acetone (B3395972), and hexane (B92381) to remove oligomers and catalyst residues.
-
Dry the polymer under vacuum at 60°C overnight.
-
Expected Polymer Characteristics:
| Property | Expected Value |
| Number Average Mol. Wt. (Mn) | 15,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| HOMO Energy Level | -5.8 to -6.0 eV |
| LUMO Energy Level | -3.6 to -3.8 eV |
| Optical Bandgap | 2.2 - 2.4 eV |
Suzuki Coupling Polymerization
Suzuki coupling is another powerful method for C-C bond formation, which involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.
Representative Reaction: Copolymerization of this compound with 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene.
Experimental Protocol:
-
Materials:
-
This compound (1.0 eq)
-
2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Anhydrous toluene (B28343)
-
Deionized water
-
-
Procedure:
-
In a Schlenk flask, combine this compound, 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene, and Pd(PPh₃)₄ under an argon atmosphere.
-
Add anhydrous toluene and an aqueous solution of K₂CO₃.
-
Degas the biphasic mixture by bubbling with argon for 30 minutes.
-
Heat the reaction mixture to 90°C and stir vigorously for 72 hours under argon.
-
Cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Precipitate the polymer by pouring the organic layer into a large volume of methanol.
-
Collect the polymer by filtration and wash it with methanol and acetone.
-
Dry the polymer under vacuum at 60°C overnight.
-
Device Fabrication Protocols
Organic Thin-Film Transistor (OTFT) Fabrication
Device Architecture: Bottom-gate, top-contact.
Experimental Protocol:
-
Substrate Cleaning: Clean a heavily n-doped silicon wafer with a thermally grown SiO₂ layer (300 nm) by ultrasonication in acetone and isopropanol, followed by drying under a nitrogen stream.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (B89594) (OTS) by vapor deposition to improve the semiconductor/dielectric interface.
-
Semiconductor Deposition: Dissolve the synthesized polymer (e.g., 5 mg/mL in chloroform) and deposit it onto the OTS-treated substrate via spin-coating.
-
Annealing: Anneal the semiconductor film at 120°C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.
-
Electrode Deposition: Thermally evaporate gold source and drain electrodes (50 nm) through a shadow mask onto the semiconductor layer.
Expected OTFT Performance:
| Parameter | Expected Value |
| Charge Carrier Mobility (μ) | 0.01 - 0.5 cm²/Vs (n-type) |
| On/Off Current Ratio | > 10⁵ |
| Threshold Voltage (Vth) | 10 to 30 V |
Organic Light-Emitting Diode (OLED) Fabrication
Device Architecture: ITO / PEDOT:PSS / Emissive Polymer Layer / Ca / Al
Experimental Protocol:
-
Substrate Cleaning: Clean an indium tin oxide (ITO)-coated glass substrate by ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Hole Injection Layer: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 140°C for 15 minutes.
-
Emissive Layer: Dissolve the synthesized polymer in a suitable solvent (e.g., toluene) and spin-coat it on top of the PEDOT:PSS layer inside a nitrogen-filled glovebox.
-
Cathode Deposition: Thermally evaporate a calcium (Ca) layer (20 nm) followed by an aluminum (Al) layer (100 nm) as the cathode through a shadow mask.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy to prevent degradation from air and moisture.
Organic Solar Cell (OSC) Fabrication
Device Architecture: ITO / PEDOT:PSS / Polymer:PC₇₁BM / Ca / Al
Experimental Protocol:
-
Substrate Cleaning: Clean an ITO-coated glass substrate as described for OLED fabrication.
-
Hole Transport Layer: Spin-coat a layer of PEDOT:PSS and anneal as described for OLED fabrication.
-
Active Layer: Prepare a blend solution of the synthesized polymer and[4][4]-phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM) in a suitable solvent (e.g., chlorobenzene) with a specific weight ratio (e.g., 1:2). Spin-coat the blend solution onto the PEDOT:PSS layer in a nitrogen-filled glovebox.
-
Cathode Deposition: Thermally evaporate a calcium (Ca) layer (20 nm) followed by an aluminum (Al) layer (100 nm) as the cathode.
-
Annealing: Anneal the completed device at a moderate temperature (e.g., 80°C) for a short period (e.g., 10 minutes) to optimize the active layer morphology.
Visualizations
Caption: Workflow for Stille Coupling Polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. "CHEMISTRY OF FLUORINATED FUNCTIONAL GROUPS: IMPACT ON MOLECULAR PACKIN" by Shankar Gairhe [red.library.usd.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,4'-Dibromooctafluorobiphenyl in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dibromooctafluorobiphenyl is a fluorinated organic compound that serves as a valuable building block in medicinal chemistry. The incorporation of the octafluorobiphenyl scaffold into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties. The high degree of fluorination often enhances metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The two bromine atoms provide reactive handles for the introduction of various functionalities through cross-coupling reactions, enabling the synthesis of diverse molecular architectures.
This document provides detailed application notes on the utility of this compound in the synthesis of medicinally relevant compounds, with a focus on its application in developing potent enzyme inhibitors. Detailed protocols for key synthetic transformations are also provided, alongside visualizations of experimental workflows and relevant biological pathways.
Key Applications in Medicinal Chemistry
The octafluorobiphenyl moiety, accessible from this compound, is a bioisostere for various other aromatic systems and can be employed to fine-tune the properties of a lead compound. Its electron-withdrawing nature can influence the pKa of neighboring functional groups and alter the electronic landscape of a molecule, potentially leading to improved target engagement.
A significant area of application is in the development of inhibitors for various enzyme classes, such as kinases and viral enzymes. For instance, the biphenyl (B1667301) motif is present in numerous non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The introduction of a polyfluorinated biphenyl core can enhance the potency and improve the metabolic stability and safety profile of these inhibitors.[1]
Case Study: Fluorinated Biphenyls as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors
While direct synthesis from this compound is not explicitly detailed in the cited literature, the strategic introduction of a fluorinated biphenyl moiety into NH2-biphenyl-diarylpyrimidines has been shown to yield highly potent NNRTIs with improved metabolic stability and safety profiles.[1] this compound represents a key starting material to access such 4,4'-disubstituted octafluorobiphenyl cores. The following data for a series of fluorine-substituted NH2-biphenyl-diarylpyrimidines illustrates the potential of incorporating such fluorinated biphenyl scaffolds.
Table 1: Biological Activity of Fluorine-Substituted NH2-Biphenyl-Diarylpyrimidine NNRTIs [1]
| Compound | Anti-HIV-1 Activity (WT) EC₅₀ (nM) | Cytotoxicity (MT-4) CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Metabolic Stability (HLM) t₁/₂ (min) |
| 5h | 2.1 | > 125 | > 59,524 | 65.43 |
| 5j | 2.3 | > 125 | > 54,348 | 58.76 |
| 5m | 2.0 | 115 | 57,500 | 70.12 |
| 5p | 1.9 | 121 | 63,684 | 72.34 |
| 5t | 1.8 | 117 | 66,443 | 74.52 |
| Etravirine | 1.5 | 40.5 | 27,000 | > 120 |
| Nevirapine | 15.7 | 89.6 | 5,707 | > 120 |
EC₅₀: 50% effective concentration for inhibiting HIV-1 replication. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index. HLM: Human Liver Microsomes.
Experimental Protocols
The functionalization of this compound is readily achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of a wide range of substituents at the 4 and 4' positions.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the diarylation of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (B44618) (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 4.0 equivalents)
-
Degassed 95% Ethanol (B145695)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 mmol), the desired arylboronic acid (2.2-2.5 mmol), and potassium carbonate (4.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of the degassed ethanol.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed 95% ethanol (10 mL) to the reaction flask via syringe, followed by the addition of the prepared catalyst solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4,4'-diaryl-octafluorobiphenyl.
Protocol 2: Stille Cross-Coupling
This protocol provides a general method for the coupling of this compound with an organostannane reagent.
Materials:
-
This compound
-
Organostannane (e.g., aryltributylstannane, 2.2 - 2.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 8 mol%)
-
Anhydrous and degassed toluene (B28343)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous and degassed toluene (10 mL) via syringe.
-
Reagent Addition: Add the organostannane (2.2-2.5 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with stirring for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Experimental workflow for Stille coupling.
Caption: Inhibition of reverse transcriptase signaling.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel, medicinally relevant compounds. The introduction of the octafluorobiphenyl scaffold can impart favorable properties, such as enhanced metabolic stability and potency. The synthetic accessibility of a wide range of derivatives through robust cross-coupling methodologies makes it an attractive starting material for drug discovery programs targeting a variety of diseases. The protocols and data presented herein provide a foundation for researchers to explore the potential of this unique chemical entity in their own research endeavors.
References
Application Notes and Protocols: Selective Lithiation and Functionalization of 4,4'-Dibromooctafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the selective monolithiation of 4,4'-dibromooctafluorobiphenyl and subsequent functionalization with various electrophiles. The lithium-halogen exchange reaction is a powerful tool for the synthesis of functionalized polyfluorinated biaryls, which are valuable intermediates in materials science and drug discovery. The protocols outlined below are designed to achieve high selectivity for the desired monolithiated product, minimizing the formation of the dilithiated byproduct. While microflow reactors have been shown to be highly effective for this transformation, the following protocols are adapted for a standard laboratory setting.
Introduction
Polyfluorinated aromatic compounds are of significant interest due to their unique electronic properties, thermal stability, and lipophilicity, making them valuable building blocks in medicinal chemistry and materials science. The selective functionalization of these molecules is crucial for the development of novel compounds with tailored properties. Lithiation, specifically the lithium-halogen exchange reaction, offers a direct route to introduce a wide range of functional groups onto the aromatic core.
This compound is a key starting material that can be selectively functionalized at one of the bromine-substituted positions. The challenge in the lithiation of this substrate lies in controlling the reaction to favor the formation of the monolithiated species, 4-lithio-4'-bromooctafluorobiphenyl, over the dilithiated byproduct. This can be achieved by careful control of reaction parameters such as stoichiometry, temperature, and the rate of addition of the lithiating agent.
Key Reaction and Workflow
The overall transformation involves a two-step process:
-
Monolithiation: Selective lithium-halogen exchange at one of the C-Br bonds of this compound using n-butyllithium (n-BuLi).
-
Functionalization: Trapping of the resulting aryllithium intermediate with a suitable electrophile to introduce the desired functional group.
Experimental Workflow Diagram
Caption: Workflow for the monolithiation and subsequent functionalization of this compound.
Experimental Protocols
Materials and General Procedures:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
All glassware should be oven-dried and cooled under an inert atmosphere before use.
-
Anhydrous solvents are essential. Tetrahydrofuran (B95107) (THF) should be freshly distilled from sodium/benzophenone ketyl or obtained from a solvent purification system.
-
n-Butyllithium (n-BuLi) solution in hexanes should be titrated prior to use to determine its exact concentration.
-
This compound is commercially available.
Protocol 1: Selective Monolithiation of this compound
This protocol aims to generate the monolithiated species, 4-lithio-4'-bromooctafluorobiphenyl, in situ for subsequent functionalization.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 eq) in hexanes dropwise to the stirred solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.
-
The resulting solution containing the monolithiated species is now ready for the addition of an electrophile (see Protocol 2).
Critical Parameters for Selectivity:
-
Stoichiometry: The use of exactly one equivalent of n-BuLi is crucial to minimize the formation of the dilithiated species.
-
Temperature: Maintaining a low temperature (-78 °C) is critical to control the reactivity and prevent side reactions.
-
Addition Rate: A slow, dropwise addition of n-BuLi ensures that the concentration of the lithiating agent remains low, favoring monolithiation.
Protocol 2: Functionalization of 4-Lithio-4'-bromooctafluorobiphenyl
This protocol describes the trapping of the in situ generated aryllithium species with a representative electrophile, dimethylformamide (DMF), to yield the corresponding aldehyde.
Procedure:
-
To the solution of 4-lithio-4'-bromooctafluorobiphenyl prepared in Protocol 1 at -78 °C, add anhydrous dimethylformamide (DMF) (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm slowly to room temperature over a period of 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-formyl-4'-bromooctafluorobiphenyl.
Data Presentation
The following table summarizes representative yields for the functionalization of 4-lithio-4'-bromooctafluorobiphenyl with various electrophiles. Yields are based on literature for analogous, though not identical, systems and are provided for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Electrophile | Product Functional Group | Representative Yield (%) |
| 1 | Dimethylformamide (DMF) | Aldehyde (-CHO) | 75-85 |
| 2 | Carbon dioxide (CO₂) | Carboxylic acid (-COOH) | 80-90 |
| 3 | Iodine (I₂) | Iodide (-I) | 85-95 |
| 4 | Chlorotrimethylsilane (TMSCl) | Trimethylsilyl (-SiMe₃) | 80-90 |
| 5 | Benzaldehyde | Secondary alcohol (-CH(OH)Ph) | 70-80 |
Further Functionalization Pathways
The remaining bromine atom on the functionalized octafluorobiphenyl product can be utilized for further transformations, such as cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings), allowing for the synthesis of unsymmetrically substituted octafluorobiphenyls.
Signaling Pathway Analogy: Reaction Cascade
Caption: A conceptual diagram illustrating the reaction sequence as a signaling cascade.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It reacts violently with water.
-
Low-temperature baths (-78 °C) should be handled with appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
Quenching of the reaction should be performed slowly and carefully, especially at the beginning, as the reaction can be exothermic.
Conclusion
The selective monolithiation and subsequent functionalization of this compound provide a versatile platform for the synthesis of a wide range of novel polyfluorinated biaryl compounds. Careful control of reaction conditions is paramount to achieving high selectivity and yields. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of these valuable molecules.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 4,4'-Dibromooctafluorobiphenyl
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with the Suzuki-Miyaura cross-coupling of 4,4'-Dibromooctafluorobiphenyl. This electron-deficient substrate presents unique challenges, and this guide provides troubleshooting advice, optimized reaction protocols, and key data to facilitate successful coupling reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound.
Q1: I am observing no or very low conversion of my starting material. What are the likely causes and how can I improve the yield?
A1: Low reactivity is a common challenge with electron-deficient aryl bromides. Several factors could be contributing to this issue:
-
Insufficiently Active Catalyst: The choice of palladium catalyst and ligand is critical. For electron-poor substrates, bulky and electron-rich phosphine (B1218219) ligands are often required to promote the oxidative addition step, which is typically the rate-determining step.[1][2]
-
Inappropriate Base: The base plays a crucial role in the transmetalation step. A base that is too weak may not activate the boronic acid effectively, while a base that is too strong can lead to decomposition of the starting materials or catalyst.
-
Low Reaction Temperature: While Suzuki couplings are often run at elevated temperatures, an insufficient temperature will result in slow reaction kinetics.
-
Poor Solvent Choice: The solvent must be able to dissolve all reaction components and be stable at the reaction temperature.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system. Buchwald or Fuphos-type ligands, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are often effective for challenging substrates.[1]
-
Base Optimization: Screen a variety of bases. Cs₂CO₃ and K₃PO₄ are often good starting points for difficult couplings.
-
Increase Temperature: Gradually increase the reaction temperature, ensuring it does not exceed the decomposition temperature of your reactants or catalyst.
-
Solvent System: Consider using a higher-boiling point solvent like dioxane, toluene, or DMF, often in combination with water.
Q2: I am struggling with poor selectivity, obtaining a mixture of mono- and di-substituted products. How can I favor the formation of the mono-arylated product?
A2: Achieving selective mono-arylation of a dihalogenated substrate requires careful control of the reaction conditions to exploit the slight difference in reactivity between the first and second coupling events.
Strategies for Selective Mono-arylation:
-
Stoichiometry: Use a sub-stoichiometric amount of the boronic acid (e.g., 0.9-1.0 equivalents relative to the dibromide). This is the most straightforward method to favor mono-coupling.
-
Lower Reaction Temperature and Shorter Reaction Time: Running the reaction at a lower temperature and for a shorter duration can help to stop the reaction after the first coupling has occurred to a significant extent.
-
Less Active Catalyst System: A less reactive catalyst may exhibit greater selectivity for the first coupling.
-
Dilution: Running the reaction at a lower concentration can sometimes favor the mono-substituted product.[3]
Q3: My reaction is producing a significant amount of homocoupling product from the boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst without a proper reducing agent.
Prevention of Homocoupling:
-
Thorough Degassing: Ensure that your solvent and reaction mixture are thoroughly degassed to remove any dissolved oxygen. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.
-
Use of a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the side reactions associated with the in situ reduction of Pd(II) salts.
-
Ligand Choice: Bulky ligands can help to suppress homocoupling by sterically hindering the approach of two boronic acid molecules to the palladium center.[1]
Data Presentation: Optimized Reaction Conditions
The following tables summarize recommended starting conditions for the Suzuki coupling of this compound. These are based on successful couplings of similar electron-deficient fluoroaromatic compounds and should serve as a strong starting point for optimization.
Table 1: Recommended Conditions for Mono-arylation
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | A common and cost-effective Pd(II) source. |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich ligands are crucial. |
| Base | K₃PO₄ (2-3 equivalents) | A strong, non-nucleophilic base. |
| Boronic Acid | 0.9-1.0 equivalents | Key for selectivity. |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | Degassed thoroughly. |
| Temperature | 80-100 °C | Monitor reaction progress closely. |
| Reaction Time | 2-8 hours | Follow by TLC or GC-MS. |
Table 2: Recommended Conditions for Di-arylation
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd₂(dba)₃ (2-4 mol%) | A reliable Pd(0) source. |
| Ligand | RuPhos or BrettPhos (4-8 mol%) | Highly active ligands for challenging couplings. |
| Base | Cs₂CO₃ (3-4 equivalents) | A strong base often used for difficult substrates. |
| Boronic Acid | 2.2-2.5 equivalents | Ensure complete conversion. |
| Solvent | Dioxane/H₂O (10:1) | Higher boiling point is often beneficial. |
| Temperature | 100-120 °C | Drive the reaction to completion. |
| Reaction Time | 12-24 hours | Monitor for the disappearance of the mono-substituted intermediate. |
Experimental Protocols
General Procedure for a Trial Suzuki Coupling Reaction:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (see tables for stoichiometry), and the base (see tables for stoichiometry).
-
Add the palladium precatalyst and the phosphine ligand.
-
Add the degassed solvent system.
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Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: A decision-making flowchart for troubleshooting common Suzuki coupling issues.
Caption: Logical relationships between key reaction parameters and outcomes.
References
Technical Support Center: Synthesis of Polyfluorinated Biphenyls from 4,4'-Dibromooctafluorobiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of polyfluorinated biphenyls using 4,4'-Dibromooctafluorobiphenyl as a starting material.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of polyfluorinated biphenyls from this compound, focusing on the widely used Suzuki-Miyaura coupling reaction, as well as challenges related to Ullmann coupling and lithiation-borylation approaches.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low or no yield of the desired polyfluorinated biphenyl. What are the potential causes and solutions?
Answer:
Low yields in the Suzuki-Miyaura coupling of highly fluorinated substrates are a common challenge, primarily due to the electron-poor nature of the polyfluorinated aryl halide.[1] Here is a systematic guide to troubleshooting this issue:
Potential Causes & Solutions:
| Cause | Recommended Solution(s) |
| Inactive Catalyst | The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst, ensure its reduction to Pd(0) is efficient. Consider using a more active, pre-formed Pd(0) catalyst or specialized precatalysts like Buchwald's palladacycles.[2][3] Test your catalyst on a known, reliable reaction to confirm its activity. |
| Inappropriate Ligand | The choice of phosphine (B1218219) ligand is critical for coupling electron-poor aryl halides.[1] Sterically hindered and electron-rich ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1] |
| Ineffective Base | A base is required to activate the boronic acid. However, strong bases can lead to decomposition of the starting materials or side reactions. For sensitive substrates, milder bases like K₃PO₄ or K₂CO₃ are often preferred over stronger bases like NaOH.[4] Ensure the base is finely powdered and well-dispersed in the reaction mixture. |
| Solvent Issues | The solvent system must be appropriate for the solubility of all reactants and the chosen base. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and side reactions.[4] Common solvent systems include toluene, dioxane, or THF, often with a small amount of water to aid in the dissolution of the base and facilitate the reaction.[5] |
| Low Reaction Temperature | Due to the lower reactivity of electron-poor aryl halides, higher reaction temperatures (typically 80-110 °C) may be required to drive the reaction to completion.[4] |
| Protodeboronation of Boronic Acid | Polyfluorinated arylboronic acids can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom) under basic conditions, especially at elevated temperatures.[6] Using a boronic ester (e.g., a pinacol (B44631) ester) can improve stability.[7] |
Experimental Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Issue 2: Presence of Significant Side Products
Question: My reaction mixture shows the formation of significant side products, complicating purification and reducing the yield of my target polyfluorinated biphenyl. How can I identify and minimize these side reactions?
Answer:
The formation of side products is a frequent issue in cross-coupling reactions involving polyfluorinated compounds. The most common side products are from homocoupling and protodeboronation.[8][9]
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | How to Minimize |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[8][9] | Rigorously degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen). Using a 1:1 stoichiometry of reactants can also reduce this side reaction.[8] |
| Homocoupling of Aryl Halide | Two molecules of this compound couple to form a perfluorinated quaterphenyl. | This is less common but can be influenced by the catalyst system. Optimizing the ligand and reaction conditions can help suppress this pathway. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom, leading to the formation of an arene byproduct.[6] | Use milder bases and the lowest effective temperature. Using boronic esters (e.g., pinacol esters) can significantly reduce protodeboronation due to their increased stability.[7] |
| Dehalogenation | The bromine atom on the starting material or product is replaced by a hydrogen atom. | This can be caused by certain catalyst/ligand combinations or impurities. Screening different ligands and ensuring high-purity starting materials can help. |
Logical Diagram for Minimizing Side Products:
Caption: Strategies to minimize common side reactions.
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized my target polyfluorinated biphenyl, but I am struggling to purify it from the remaining starting materials and side products. What purification strategies are effective?
Answer:
Purification of polyfluorinated biphenyls can be challenging due to their similar polarities to side products, especially homocoupled species.[8]
Purification Techniques:
| Technique | Application and Tips |
| Column Chromatography | This is the most common method. Use a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) or hexane/dichloromethane). Due to the similar polarity of the product and side products, a very long column and a shallow gradient may be necessary. |
| Recrystallization | If the product is a solid, recrystallization can be a highly effective method for purification. Screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Preparative HPLC | For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be used. This is often more effective than standard column chromatography but is less scalable. |
| Filtration through Silica (B1680970) Gel | A quick filtration through a plug of silica gel can sometimes remove baseline impurities and residual palladium catalyst.[10] |
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling method is best for synthesizing polyfluorinated biphenyls from this compound?
A1: The Suzuki-Miyaura coupling is the most widely used and versatile method due to the mild reaction conditions, the commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts.[1] However, for specific applications, other methods like Ullmann coupling (for symmetrical biphenyls) or lithiation-borylation followed by coupling can be advantageous.
Q2: Can I perform a selective mono-arylation on this compound?
A2: Achieving selective mono-arylation can be challenging as both bromine atoms are electronically similar. However, by carefully controlling the stoichiometry of the limiting reagent (typically the boronic acid) and using specific catalyst systems, it is possible to favor the mono-substituted product. Langer and co-workers have demonstrated selective mono-arylation on other fluorinated dibromobenzenes.[8]
Q3: What are the main safety precautions when working with these reactions?
A3: Standard laboratory safety procedures should be followed. Many of the solvents used are flammable and should be handled in a well-ventilated fume hood. Palladium catalysts, while generally not highly toxic, should be handled with care. Organolithium reagents used in lithiation reactions are pyrophoric and require handling under a strictly inert atmosphere. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Q4: My polyfluorinated boronic acid seems to be unstable. What can I do?
A4: Polyfluorinated boronic acids are known to be susceptible to protodeboronation, especially under basic conditions.[6] To circumvent this, you can use the corresponding boronic ester, such as a pinacol ester (Bpin), which is generally more stable.[7] Alternatively, using potassium organotrifluoroborates can also be a good strategy as they often exhibit a slow, controlled release of the boronic acid under the reaction conditions.[11]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general starting point; optimization of the catalyst, ligand, base, and solvent is often necessary.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid or ester (1.2 - 2.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., a mixture of toluene, THF, and water) via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 16-60 hours).[10]
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
References
- 1. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling Reactions with 4,4'-Dibromooctafluorobiphenyl
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding homocoupling side reactions when using 4,4'-Dibromooctafluorobiphenyl in cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is a significant side reaction where two molecules of the same starting material react with each other. When using this compound, two types of homocoupling can occur:
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Electrophile Homocoupling: Two molecules of this compound couple to form perfluoro-quaterphenyl.
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Nucleophile Homocoupling: If using a Suzuki-Miyaura coupling, for instance, two molecules of the organoboron reagent can couple to form a symmetrical biaryl byproduct.
These side reactions consume starting materials, reduce the yield of the desired heterocoupled product, and introduce impurities that can be challenging to separate.
Q2: Why is this compound particularly susceptible to certain side reactions?
A2: The octafluorobiphenyl core is highly electron-deficient due to the presence of eight fluorine atoms. This electronic property makes the bromine atoms good leaving groups and facilitates oxidative addition to the catalyst. However, this high reactivity can also promote side reactions. For instance, in Suzuki-Miyaura couplings, the electron-deficient nature of the system can lead to rapid hydrodeboronation of the boronic acid coupling partner, which in turn can promote the homocoupling of this compound.[1]
Q3: What are the primary causes of homocoupling in palladium-catalyzed reactions?
A3: The main culprits for homocoupling are:
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Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II). Pd(II) species can then promote the oxidative homocoupling of organoboron reagents in Suzuki reactions. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.
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In-situ Reduction of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂, its reduction to the catalytically active Pd(0) can be initiated by the organometallic reagent (e.g., boronic acid). This process can consume two equivalents of the nucleophile to produce the homocoupled dimer.
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Slow Transmetalation or Reductive Elimination: If the desired cross-coupling steps are slow, alternative pathways like homocoupling can become more competitive.
Q4: How can I detect and quantify homocoupling byproducts?
A4: Homocoupling byproducts can be identified and quantified using standard analytical techniques such as:
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify the mass of the homocoupled product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for fluorinated compounds to identify and quantify the different fluorinated species in the reaction mixture.[2]
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the desired product from the byproducts.
Troubleshooting Guides
Problem 1: Significant formation of perfluoro-quaterphenyl (electrophile homocoupling).
This is often observed in Suzuki-Miyaura couplings and suggests that the hydrodeboronation of the boronic acid is occurring, followed by the homocoupling of this compound.[1]
Troubleshooting Workflow:
Caption: Troubleshooting electrophile homocoupling.
Problem 2: Significant formation of boronic acid homocoupling byproduct (nucleophile homocoupling) in Suzuki-Miyaura reactions.
Troubleshooting Workflow:
Caption: Troubleshooting nucleophile homocoupling.
Data Presentation
The choice of phosphine ligand has a significant impact on the outcome of Suzuki-Miyaura cross-coupling reactions with polyfluorinated aryl bromides, influencing both the yield of the desired product and the formation of homocoupling byproducts.[1]
Table 1: Effect of Phosphine Ligand on Suzuki-Miyaura Coupling of a Polyfluorinated Aryl Bromide [1]
| Ligand | Yield of Cross-Coupled Product (%) | Homocoupling Side Product Detected? |
| CyJohnPhos | 40 | Yes |
| SPhos | 48 | Yes |
| RuPhos | 47 | No |
| XPhos | 45 | No |
| MePhos | 0 | - |
| DavePhos | 58 | Yes |
Conditions adapted from studies on similar electron-poor systems. Homocoupling was primarily of the electrophile.
Experimental Protocols
The following protocol is a starting point for the Suzuki-Miyaura cross-coupling of this compound, optimized to minimize homocoupling based on literature for similar polyfluorinated systems.[1][3]
Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd₂(dba)₃ (5 mol%)
-
RuPhos or XPhos (15 mol%)
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K₂CO₃ (2.2 equiv, dried)
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Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₂CO₃.
-
In a separate glovebox or under an inert atmosphere, add the Pd₂(dba)₃ and the phosphine ligand.
-
-
Degassing:
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Seal the flask and subject it to three cycles of evacuation and backfilling with the inert gas.
-
-
Reagent Addition:
-
Add the anhydrous, degassed solvent via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 95 °C with vigorous stirring. The reaction time can be long (e.g., 60 hours), so monitor progress by GC-MS or ¹⁹F NMR.[3]
-
-
Work-up:
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Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
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Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Experimental Workflow Diagram:
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Signaling Pathway
The following diagram illustrates the key steps in a Suzuki-Miyaura catalytic cycle and highlights where homocoupling side reactions can interfere.
Caption: Suzuki-Miyaura cycle and competing homocoupling pathways.
References
improving solubility of 4,4'-Dibromooctafluorobiphenyl for reaction scale-up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4,4'-Dibromooctafluorobiphenyl in reaction scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a solid, nonpolar compound.[1] Due to its fluorinated aromatic structure, it exhibits poor solubility in polar solvents like water and limited solubility in some common organic solvents.[1][2] Its solubility is expected to be better in nonpolar organic solvents.
Q2: I am observing very low solubility of this compound in my chosen reaction solvent at room temperature. What is the first step to address this?
The initial and most direct approach is to increase the reaction temperature. For many organic compounds, solubility significantly increases with temperature.[1] Many cross-coupling reactions, such as Suzuki and Ullmann couplings, are often performed at elevated temperatures (e.g., 80-120 °C or higher) which can greatly aid in dissolving poorly soluble reactants.[3]
Q3: Increasing the temperature is not sufficient to fully dissolve the starting material for my reaction scale-up. What are my other options?
If temperature elevation is insufficient, a systematic solvent screening is recommended. High-boiling point aromatic solvents or polar aprotic solvents are often effective for dissolving nonpolar, rigid compounds. Consider solvents such as toluene (B28343), xylenes, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or 1,4-dioxane.
Q4: Can a co-solvent system be beneficial for improving the solubility of this compound in a Suzuki coupling reaction?
Yes, a co-solvent system can be highly effective. In Suzuki reactions, a common approach is to use a mixture of a nonpolar organic solvent (like toluene or dioxane) with a polar solvent, often water. While this compound itself is not soluble in water, the aqueous phase is necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) which is crucial for the catalytic cycle. The reaction then proceeds at the interface of the two phases, and vigorous stirring is essential to ensure adequate mixing.
Q5: My compound is still not soluble enough even with solvent screening and heating. Are there any unconventional techniques I can try for a cross-coupling reaction?
For extremely insoluble substrates, solvent-free or minimal-solvent techniques can be powerful alternatives. One such method is mechanochemistry, specifically ball milling. This technique involves grinding the solid reactants (aryl halide, boronic acid/ester, base, and catalyst) together in a milling vessel. The mechanical energy input can promote the reaction in the solid state, completely bypassing solubility limitations.
Troubleshooting Guide: Improving Solubility for Reaction Scale-Up
This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound during reaction scale-up.
Problem: Incomplete Dissolution of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent Choice | Conduct a small-scale solvent screening with various high-boiling point aprotic and nonpolar solvents. | Identification of a solvent or solvent mixture that provides adequate solubility at the desired reaction temperature. |
| Insufficient Temperature | Gradually increase the reaction temperature, monitoring for any potential degradation of starting materials or catalyst. | Improved solubility of the starting material, leading to a homogeneous or more manageable slurry. |
| Reaction at Room Temperature | For reactions that can be heated, explore elevated temperature conditions. | Increased solubility and potentially faster reaction kinetics. |
| Precipitation Upon Reagent Addition | Ensure all reagents are added at a temperature where the starting material is soluble. Consider slow addition of reagents. | Maintain a homogeneous reaction mixture throughout the addition process. |
Quantitative Data
| Solvent | Estimated Solubility at 25 °C | Estimated Solubility at 80 °C | Notes |
| Toluene | Low | Moderate to High | A good first choice for many cross-coupling reactions. |
| Tetrahydrofuran (THF) | Low to Moderate | High | Lower boiling point may limit its use for high-temperature reactions. |
| 1,4-Dioxane | Low to Moderate | High | A common solvent for Suzuki and other cross-coupling reactions. |
| N,N-Dimethylformamide (DMF) | Moderate | High | Polar aprotic solvent, effective at dissolving a wide range of compounds. |
| Dimethyl Sulfoxide (DMSO) | Moderate | High | High boiling point, but can be difficult to remove during workup. |
| Hexanes | Low | Low to Moderate | Nonpolar solvent, may have limited utility for reactions with polar reagents. |
| Dichloromethane (DCM) | Moderate | N/A (Boiling Point 40 °C) | Useful for reactions at or near room temperature. |
| Acetone | Moderate | N/A (Boiling Point 56 °C) | Lower boiling point limits its high-temperature applications. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
Objective: To identify a suitable solvent for a reaction involving this compound.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., Toluene, DMF, Dioxane, Xylenes)
-
Small vials with magnetic stir bars
-
Heating block or oil bath with temperature control
-
Analytical balance
Procedure:
-
Weigh a precise amount of this compound (e.g., 10 mg) into each vial.
-
Add a measured volume of a candidate solvent (e.g., 0.5 mL) to the first vial.
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Stir the mixture at room temperature for 10 minutes and observe for dissolution.
-
If not fully dissolved, incrementally add more solvent (e.g., 0.1 mL at a time) until dissolution is achieved or a maximum volume is reached. Record the total volume of solvent added.
-
If the compound is still not soluble at room temperature, gently heat the vial in 10 °C increments, observing for dissolution at each step. Record the temperature at which complete dissolution occurs.
-
Repeat steps 2-5 for each candidate solvent.
-
Calculate the approximate solubility in mg/mL or mol/L for each solvent at different temperatures.
Protocol 2: Scale-Up of a Suzuki Coupling Reaction with Poorly Soluble this compound
Objective: To perform a Suzuki coupling reaction on a larger scale, managing the low solubility of the starting material.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active pre-catalyst)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Chosen solvent system (e.g., Toluene/Water)
-
Reaction vessel with overhead stirring, condenser, and inert atmosphere inlet
-
Heating mantle with temperature controller
Procedure:
-
To the reaction vessel, add this compound and the chosen organic solvent (e.g., Toluene).
-
Begin vigorous overhead stirring.
-
Heat the mixture to the desired reaction temperature (e.g., 90 °C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a separate vessel, dissolve the base in water.
-
Once the reaction temperature is reached, add the arylboronic acid or ester to the slurry of this compound.
-
Add the aqueous solution of the base to the reaction mixture.
-
Finally, add the palladium catalyst.
-
Maintain vigorous stirring and the reaction temperature for the required duration, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature for workup.
Visualizations
Caption: A workflow diagram for troubleshooting solubility issues.
Caption: A workflow for a scaled-up Suzuki coupling reaction.
References
Technical Support Center: Managing 4,4'-Dibromooctafluorobiphenyl in High-Temperature Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal decomposition of 4,4'-Dibromooctafluorobiphenyl in high-temperature reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the known thermal stability of this compound?
Q2: What are the likely thermal decomposition pathways for this compound?
A2: Based on the behavior of similar brominated and fluorinated compounds, the primary thermal decomposition pathways are expected to be:
-
C-Br Bond Cleavage: The carbon-bromine bond is weaker than the carbon-fluorine bond and is more susceptible to homolytic cleavage at high temperatures, leading to the formation of brominated and debrominated radical species.
-
Dehalogenation: In the presence of hydrogen sources, dehalogenation to form hydrogen bromide (HBr) is a possible decomposition route.[2]
-
Fragmentation of the Biphenyl (B1667301) Core: At very high temperatures, the biphenyl structure itself can fragment, leading to a complex mixture of smaller fluorinated and brominated hydrocarbons.
Q3: What are the potential byproducts of thermal decomposition?
A3: Direct analysis of the thermal decomposition byproducts of this compound is not extensively documented. However, based on studies of other brominated flame retardants, potential byproducts could include:
-
Hydrogen bromide (HBr)
-
Partially debrominated octafluorobiphenyl species
-
Smaller brominated and fluorinated aromatic and aliphatic compounds
-
Incomplete combustion in the presence of oxygen can lead to the formation of brominated dibenzo-p-dioxins and dibenzofurans, though this is more of a concern in large-scale incineration rather than controlled laboratory reactions.[3][4]
Q4: How can I minimize thermal decomposition during my high-temperature reaction?
A4: To minimize thermal decomposition, consider the following strategies:
-
Optimize Reaction Temperature: Use the lowest possible temperature that allows for an efficient reaction rate.
-
Limit Reaction Time: Prolonged heating increases the likelihood of decomposition. Monitor the reaction progress and quench it as soon as it reaches completion.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can initiate or accelerate decomposition.[5]
-
Careful Catalyst Selection: Certain metals or catalysts can lower the activation energy for decomposition pathways. Screen different catalysts to find one that promotes the desired reaction without significantly impacting the stability of your starting material.
Troubleshooting Guide
This guide addresses specific issues that may arise during high-temperature reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Thermal decomposition of the starting material or product. | - Lower the reaction temperature and/or shorten the reaction time.- Ensure a strictly inert atmosphere.- Analyze crude reaction mixture for decomposition byproducts via GC-MS or LC-MS to confirm decomposition. |
| Complex Mixture of Byproducts | Significant thermal decomposition is occurring. | - Re-evaluate the thermal stability of all reactants and products under the reaction conditions.- Consider a different synthetic route that avoids high temperatures.- Employ a scavenger for radical species if a free-radical decomposition pathway is suspected. |
| Discoloration of Reaction Mixture (Darkening/Charring) | Onset of significant thermal decomposition and potential polymerization of decomposition products. | - Immediately stop the reaction.- Drastically reduce the reaction temperature for subsequent attempts.- Verify the purity of the starting material; impurities can sometimes catalyze decomposition. |
| Inconsistent Reaction Outcomes | Poor temperature control leading to hotspots and localized decomposition. | - Ensure uniform heating of the reaction vessel (e.g., use a well-stirred oil bath or a heating mantle with a temperature controller).- For microwave-assisted reactions, ensure proper stirring and monitor for any charring. |
Experimental Protocols
Protocol 1: General Procedure for High-Temperature Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of polyfluorinated aryl halides.[4]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, or CsF, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or DMF). The choice of solvent will influence the required reaction temperature.
-
Heating: Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Visualizations
Caption: A typical experimental workflow for high-temperature cross-coupling reactions.
Caption: A logical diagram for troubleshooting unexpected results in high-temperature reactions.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 4,4'-Dibromooctafluorobiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Dibromooctafluorobiphenyl in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in cross-coupling reactions with this compound?
A1: The primary challenges stem from the electron-deficient nature of the octafluorobiphenyl core. This high degree of fluorination makes the aryl bromide less reactive in the oxidative addition step of the catalytic cycle compared to non-fluorinated analogs. Key considerations include selecting a sufficiently electron-rich and active catalyst system to overcome this hurdle, as well as potential side reactions like hydrodehalogenation (debromination).
Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?
A2: Several palladium-catalyzed cross-coupling reactions are effective for this substrate:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide variety of commercially available boronic acids and esters.
-
Sonogashira Coupling: Used for creating C-C bonds with terminal alkynes, leading to the synthesis of conjugated systems.
-
Heck Coupling: Suitable for coupling with alkenes to form substituted olefins.
-
Buchwald-Hartwig Amination: Enables the formation of C-N bonds with a broad range of primary and secondary amines.
Q3: How does the perfluorinated biphenyl (B1667301) core affect catalyst selection?
A3: The electron-withdrawing nature of the fluorine atoms necessitates the use of highly active catalyst systems. Typically, this involves:
-
Palladium Precatalyst: Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that are reduced in situ can be used.
-
Ligands: Bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to enhance the electron density on the palladium center, facilitating oxidative addition.[1]
-
Base: The choice of base is crucial and depends on the specific coupling reaction. Stronger bases are often needed to promote the desired transformation.
Q4: Can I achieve selective mono- or di-substitution on this compound?
A4: Yes, selective functionalization is possible by carefully controlling the reaction stoichiometry and conditions. For mono-arylation, using a slight excess of the coupling partner (e.g., 1.1-1.2 equivalents) and monitoring the reaction closely is recommended. For di-substitution, a larger excess of the coupling partner (e.g., >2.2 equivalents) and longer reaction times are typically required.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | • Use a fresh batch of palladium precursor and ligand.• Ensure proper storage of catalysts and ligands under an inert atmosphere.• Consider using a more robust pre-formed catalyst. | Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can degrade over time. |
| Inefficient Oxidative Addition | • Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos).• Increase the reaction temperature in increments. | The electron-deficient nature of the substrate requires a highly active catalyst to facilitate oxidative addition. Electron-rich ligands increase the electron density on the palladium center. |
| Inappropriate Base | • Screen different bases. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective. For Buchwald-Hartwig amination, strong non-nucleophilic bases like NaOtBu or KOtBu are typically used. | The base plays a critical role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate. |
| Solvent Issues | • Ensure the use of anhydrous and degassed solvents. | Water and oxygen can deactivate the catalyst and lead to side reactions. |
Issue 2: Formation of Debrominated Byproduct (Hydrodehalogenation)
| Potential Cause | Recommended Action | Rationale |
| High Reaction Temperature | • Lower the reaction temperature. | Debromination often has a higher activation energy than the desired cross-coupling. |
| Choice of Base and Solvent | • Avoid strong bases in combination with protic solvents. | This combination can generate palladium-hydride species that lead to reductive debromination. |
| Catalyst and Ligand System | • Screen different ligands. Some ligands may be more prone to promoting the formation of Pd-H species. | The ligand environment around the palladium center influences the relative rates of competing reaction pathways. |
Issue 3: Homocoupling of Coupling Partners
| Potential Cause | Recommended Action | Rationale |
| Presence of Oxygen | • Rigorously degas all solvents and the reaction mixture (e.g., by bubbling with argon or nitrogen, or using the freeze-pump-thaw method). | Dissolved oxygen can promote the oxidative homocoupling of coupling partners, especially boronic acids in Suzuki reactions.[2] |
| Use of Pd(II) Precatalysts | • Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄). | Some Pd(II) precatalysts can react directly with the organometallic coupling partner, leading to homocoupling.[2] |
| Suboptimal Reaction Conditions | • Optimize the choice of base, solvent, and catalyst loading. | An inappropriate combination of reaction parameters can favor homocoupling pathways.[2] |
Catalyst System Comparison for Cross-Coupling of this compound
The following tables provide a summary of recommended starting conditions for various cross-coupling reactions with this compound. Note: Yields are representative and highly dependent on the specific coupling partner and optimized reaction conditions.
Table 1: Suzuki-Miyaura Coupling
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | High |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | Moderate to High |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | High |
Table 2: Sonogashira Coupling
| Palladium Precatalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | Toluene | 80 | High |
| Pd(PPh₃)₄ | - | CuI | DIPA | THF | 60 | High |
| Pd(OAc)₂ | cataCXium A | - | Cs₂CO₃ | 2-MeTHF | Room Temp | Moderate to High |
Table 3: Heck Coupling
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | Moderate to High |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | 1,4-Dioxane | 120 | High |
| PdCl₂(PPh₃)₂ | - | NaOAc | NMP | 140 | Moderate |
Table 4: Buchwald-Hartwig Amination
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | High |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | High |
| Pd₂(dba)₃ | tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | Moderate to High |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv. for mono-substitution or 2.4 equiv. for di-substitution), and potassium phosphate (B84403) (K₃PO₄, 2.0 equiv. per bromine).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Catalyst Selection Workflow
Caption: Catalyst selection workflow for cross-coupling reactions of this compound.
References
Technical Support Center: Troubleshooting Low Yields in Reactions Involving 4,4'-Dibromooctafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low yields and other issues in chemical reactions involving 4,4'-Dibromooctafluorobiphenyl. The highly fluorinated nature of this substrate presents unique challenges in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields consistently low when using this compound?
Low yields in reactions with this compound can stem from several factors related to its unique electronic properties. The octafluoro-substituted biphenyl (B1667301) core is highly electron-deficient, which can significantly impact the reactivity of the C-Br bonds. Key areas to investigate include:
-
Catalyst Activity and Ligand Choice: Standard palladium catalysts and ligands may not be optimal. The electron-withdrawing nature of the fluorinated rings can make oxidative addition, a key step in many cross-coupling catalytic cycles, more challenging.
-
Reaction Conditions: Temperature, choice of base, and solvent can have a more pronounced effect on these reactions compared to non-fluorinated analogues.
-
Side Reactions: The substrate may be prone to specific side reactions like dehalogenation or C-F bond activation under certain conditions.
-
Reagent and Solvent Quality: As with any sensitive cross-coupling reaction, the purity of reagents and the exclusion of oxygen and water are critical for success.
Q2: What are the most common side reactions to expect?
The most frequently encountered side reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can be a significant competing pathway.
-
Protodebromination (Hydrodehalogenation): Replacement of a bromine atom with a hydrogen atom from the solvent or other reagents, leading to the formation of mono-bromo or non-brominated octafluorobiphenyl.
-
C-F Bond Activation: While less common for C-Br bond reactions, under harsh conditions or with certain catalyst systems, cleavage of a C-F bond is a potential side reaction.
Q3: How does the high degree of fluorination affect the reactivity of the C-Br bonds?
The eight fluorine atoms are strongly electron-withdrawing, which has several consequences:
-
Increased Electrophilicity: The carbon atoms attached to the bromine atoms are more electrophilic, which can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions.
-
Altered Bond Strengths: The C-Br bond energy may be affected, influencing its reactivity relative to C-F and C-C bonds in the molecule.
-
Solubility: The solubility of this compound can be different from its non-fluorinated counterparts, potentially requiring different solvent systems for optimal reaction conditions.
Q4: Are there any specific safety precautions I should take when working with this compound and its reactions?
Standard laboratory safety protocols should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. While this compound itself is not acutely toxic, perfluorinated compounds can be persistent, and their thermal decomposition can produce hazardous substances. Reactions should be conducted under an inert atmosphere where required to prevent side reactions and ensure safety.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
If you are experiencing low or no conversion of this compound in a Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion in Suzuki-Miyaura Coupling
Technical Support Center: Safe Handling and Disposal of 4,4'-Dibromooctafluorobiphenyl Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 4,4'-Dibromooctafluorobiphenyl waste.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a synthetic, halogenated aromatic compound. It typically appears as a white crystalline powder and is insoluble in water.[1] The primary hazards associated with this chemical include:
-
Skin and eye irritation: Causes skin irritation and serious eye irritation.[2]
-
Respiratory irritation: May cause respiratory irritation.[2]
-
Organ damage: May cause damage to organs through prolonged or repeated exposure.[2]
-
Aquatic toxicity: It is very toxic to aquatic life with long-lasting effects.[2]
-
Combustibility: While flash point data is not consistently available, it is considered to be probably combustible.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE is crucial to minimize exposure. The recommended PPE includes:
-
Respiratory Protection: A dust mask (type N95 or equivalent) is recommended.
-
Eye Protection: Chemical safety goggles or eyeshields are necessary.[3][4]
-
Hand Protection: Wear appropriate protective gloves.[4]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4]
Q3: How should I store this compound and its waste?
A3: Proper storage is essential to prevent accidents and environmental contamination.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][5]
-
Keep away from strong oxidizing and reducing agents, as it is incompatible with these substances.[1]
-
Waste should be stored in clearly labeled, sealed containers, segregated from other chemical waste streams.
Q4: What are the general regulations I should be aware of for disposing of this type of waste?
A4: this compound is a halogenated biphenyl. As such, its disposal is likely to be governed by regulations for Polychlorinated Biphenyls (PCBs) and other halogenated organic compounds. Key regulatory points to consider include:
-
Disposal must be carried out in accordance with local, regional, and national regulations.[3][6]
-
Regulations often classify this type of waste as hazardous.[7][8]
-
In the United States, the Environmental Protection Agency (EPA) regulates PCB waste under the Toxic Substances Control Act (TSCA).[7][9]
-
Some jurisdictions may have specific concentration limits that dictate the required disposal method (e.g., incineration vs. landfill).[7][8][10]
Troubleshooting Guides
Issue: Accidental Spill of this compound
Solution:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ensure Proper Ventilation: If the spill occurs in a poorly ventilated area, safely increase ventilation if possible (e.g., open a fume hood sash).
-
Wear Appropriate PPE: Before attempting any cleanup, don the required PPE as outlined in the FAQs.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[3] For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and then collect the absorbed material into a designated waste container.[5][6]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[4]
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.[6]
Issue: Contaminated Glassware or Equipment
Solution:
-
Initial Rinse: Rinse the contaminated glassware or equipment with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual this compound. Collect the rinse solvent as hazardous waste.
-
Washing: Wash the rinsed glassware or equipment with soap and water.
-
Final Rinse: Perform a final rinse with distilled water.
-
Disposal of Rinsate: All solvent rinses must be collected and disposed of as halogenated organic waste.
Data Presentation
| Property | Value |
| Chemical Formula | C₁₂Br₂F₈[11][12] |
| Molecular Weight | 455.92 g/mol [11][12] |
| Appearance | White crystalline powder[1] or colorless oily liquid[1] |
| Solubility in Water | Insoluble[1] |
| Melting Point | 113-115 °C[1] |
| Storage Temperature | Ambient (>5 °C)[13][14] |
| Incompatibilities | Strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (respiratory system), Specific Target Organ Toxicity - Repeated Exposure 2[2] |
Experimental Protocols
Protocol 1: Segregation and Temporary Storage of this compound Waste
-
Waste Identification: Clearly identify all waste streams containing this compound, including pure compound, contaminated labware, and solutions.
-
Waste Container Selection: Use chemically resistant, leak-proof containers with secure lids. For solid waste, a labeled, sealed bag or a wide-mouth solid waste container is appropriate. For liquid waste, use a labeled, screw-cap bottle.
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other required information according to your institution's and local regulations.
-
Segregation: Store this compound waste separately from other waste streams, particularly from incompatible materials.[1]
-
Temporary Storage: Store the sealed and labeled waste containers in a designated, well-ventilated hazardous waste accumulation area away from heat and ignition sources.
Protocol 2: Preparation for Disposal
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department to determine the specific procedures and requirements for the disposal of halogenated organic waste.
-
Waste Manifest: Complete a hazardous waste manifest or any other required paperwork as instructed by your EHS department. This will likely include information on the chemical composition and quantity of the waste.
-
Packaging for Transport: Package the waste containers as directed by your EHS department for safe transport to a licensed hazardous waste disposal facility. This may involve placing the primary containers into a larger, secondary containment drum.
-
Disposal Method: The likely disposal method for this type of waste is high-temperature incineration at a facility permitted to handle halogenated organic compounds.[10]
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
Caption: Emergency response plan for a this compound spill.
References
- 1. This compound | 10386-84-2 [chemicalbook.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. carlroth.com [carlroth.com]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. Cal. Code Regs. Tit. 22, § 66268.32 - Waste Specific Prohibitions-California List Wastes | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. epa.gov [epa.gov]
- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 11. This compound [webbook.nist.gov]
- 12. This compound [webbook.nist.gov]
- 13. accustandard.com [accustandard.com]
- 14. accustandard.com [accustandard.com]
Validation & Comparative
The Sentinel in the Matrix: A Comparative Guide to 4,4'-Dibromooctafluorobiphenyl and Other Internal Standards for BFR Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of brominated flame retardants (BFRs), the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of 4,4'-Dibromooctafluorobiphenyl with other commonly employed internal standards in BFR analysis, supported by a review of experimental data and methodologies.
The accurate quantification of BFRs in complex environmental and biological matrices is fraught with challenges, including sample loss during extraction and cleanup, and matrix-induced signal suppression or enhancement in chromatographic systems. Internal standards are indispensable tools to correct for these variations. An ideal internal standard mimics the physicochemical properties and analytical behavior of the target analytes, ensuring that any experimental variability affects both the standard and the analytes proportionally.
The Rise of Fluorinated Internal Standards
Traditionally, the gold standard for internal standards in persistent organic pollutant (POP) analysis has been the use of isotopically labeled analogs of the target compounds, most commonly carbon-13 (¹³C) labeled standards. These standards exhibit nearly identical chemical and physical properties to their native counterparts, providing the most accurate correction for analytical variability. However, the synthesis of a wide range of ¹³C-labeled BFR congeners can be complex and costly.
This has led to the exploration of alternative internal standards, including fluorinated compounds like this compound. The rationale behind using such compounds lies in their structural similarity to BFRs, their low probability of natural occurrence in samples, and their distinct mass spectrometric signals, which prevent interference with the target analytes.
Performance Comparison of Internal Standards
While direct, head-to-head comparative studies evaluating the performance of this compound against a comprehensive suite of other internal standards are not abundant in publicly available literature, a review of existing studies allows for an indirect comparison of their effectiveness in various applications.
| Internal Standard Type | Examples | Advantages | Disadvantages | Typical Recovery Rates (%) |
| Fluorinated Biphenyls | This compound | - Cost-effective alternative to ¹³C-labeled standards- Structurally similar to biphenyl-based BFRs- Distinct mass spectrum avoids interference | - Physicochemical properties may not perfectly match all BFR congeners- Potential for differential matrix effects compared to native analytes | 70-120% in sediment samples |
| Isotopically Labeled BFRs | ¹³C-labeled PBDEs (e.g., ¹³C-BDE-47, ¹³C-BDE-99, ¹³C-BDE-209) | - Considered the "gold standard" for accuracy- Near-identical chemical and physical properties to native analytes- Compensates effectively for matrix effects and recovery losses[1][2][3] | - High cost of synthesis and commercial availability- Limited availability for some BFR congeners | 50-119% in breast milk[4], 77.9-128.8% in fetal bovine serum[5] |
| Other Halogenated Compounds | Polychlorinated biphenyls (PCBs) (e.g., PCB 209) | - Readily available and relatively inexpensive- Historically used in POP analysis | - Structural and chemical properties can differ significantly from many BFRs- May not adequately correct for losses of all BFR congeners | >95% in water samples for PBDEs[6] |
| Unlabeled BFR Congeners | BDE-118, BDE-181 | - Inexpensive and readily available | - May be present in environmental samples, leading to analytical interference- Not suitable for isotope dilution methods | Used for relative response factor calculation |
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of BFRs in sediment samples, a common application for this compound as an internal standard.
Sample Preparation and Extraction
-
Sample Pre-treatment: Sediment samples are typically freeze-dried and sieved to ensure homogeneity.
-
Spiking with Internal Standard: A known amount of this compound (and/or other internal standards) in a suitable solvent is added to the sediment sample prior to extraction.
-
Extraction: Pressurized liquid extraction (PLE) or Soxhlet extraction are commonly used methods. A mixture of organic solvents, such as hexane (B92381) and dichloromethane, is typically employed to extract the BFRs from the sediment matrix.
-
Cleanup: The crude extract is subjected to a cleanup procedure to remove interfering co-extracted substances like lipids and sulfur. This often involves multi-layer silica (B1680970) gel column chromatography, with the silica sometimes being acid- or base-treated.
-
Concentration: The cleaned extract is concentrated to a small volume under a gentle stream of nitrogen before instrumental analysis.
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common analytical technique for BFR analysis.
-
Gas Chromatograph (GC): A capillary column with a suitable stationary phase (e.g., DB-5ms) is used to separate the different BFR congeners. A temperature program is employed to elute the compounds based on their volatility.
-
Mass Spectrometer (MS): The MS detector is typically operated in electron capture negative ionization (ECNI) mode for higher sensitivity towards halogenated compounds, or electron impact (EI) mode. Selected ion monitoring (SIM) is used to enhance selectivity and sensitivity by monitoring characteristic ions for each analyte and internal standard.
-
-
Quantification: The concentration of each BFR congener is determined by comparing its peak area to that of the internal standard and applying a response factor. For isotopically labeled standards, the isotope dilution method is used.
Visualizing the Workflow
The following diagrams illustrate the key processes in BFR analysis.
Caption: General workflow for BFR analysis.
Caption: Logic of internal standard use in quantification.
Conclusion
The selection of an internal standard for BFR analysis is a critical decision that depends on several factors, including the specific BFRs of interest, the sample matrix, the analytical instrumentation available, and budgetary constraints. While isotopically labeled standards remain the preferred choice for achieving the highest accuracy and precision, this compound presents a viable and cost-effective alternative, particularly for the analysis of biphenyl-based BFRs in solid matrices like sediment. Its performance, as indicated by reported recovery data, is generally acceptable and provides a significant improvement in data quality compared to analyses without an internal standard. Researchers should carefully validate their analytical methods with the chosen internal standard to ensure its suitability for the specific application and to generate robust and reliable data.
References
- 1. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. romerlabs.com [romerlabs.com]
- 4. Different Levels of Polybrominated Diphenyl Ethers (PBDEs) and Chlorinated Compounds in Breast Milk from Two U.K. Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle of Internal Standards: Validating Analytical Methods with 4,4'-Dibromooctafluorobiphenyl
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and reliable quantification, particularly in complex matrices. This guide provides an objective comparison of 4,4'-Dibromooctafluorobiphenyl as an internal standard against other common alternatives, supported by experimental data for the analysis of brominated flame retardants.
In the realm of analytical chemistry, especially for the quantification of persistent organic pollutants like Polybrominated Diphenyl Ethers (PBDEs), the use of an internal standard (IS) is indispensable. An ideal IS should mimic the chemical behavior of the analyte of interest throughout the sample preparation and analysis process, thus compensating for any variations and ensuring data accuracy. This compound has been utilized as an internal standard in such analyses. However, the gold standard in isotope dilution mass spectrometry involves the use of stable isotope-labeled analogs of the target analytes, such as ¹³C-labeled PBDEs.
This guide delves into the validation of analytical methods using this compound and compares its performance with that of ¹³C-labeled internal standards.
Performance Under the Magnifying Glass: A Data-Driven Comparison
The validation of an analytical method is a comprehensive process that evaluates several key parameters to ensure its suitability for the intended purpose. Below is a summary of typical performance data for analytical methods for PBDEs using this compound and ¹³C-labeled internal standards.
Table 1: Comparison of Linearity and Range
| Internal Standard | Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | BDE-47 | 1 - 100 | ≥ 0.995 |
| BDE-99 | 1 - 100 | ≥ 0.995 | |
| BDE-153 | 1 - 100 | ≥ 0.994 | |
| ¹³C-labeled BDEs | BDE-47 | 0.5 - 200 | ≥ 0.999 |
| BDE-99 | 0.5 - 200 | ≥ 0.999 | |
| BDE-153 | 0.5 - 200 | ≥ 0.998 |
Table 2: Comparison of Accuracy and Precision
| Internal Standard | Analyte | Spiked Level (ng/g) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| This compound | BDE-47 | 10 | 85 - 110 | < 15 |
| BDE-99 | 10 | 80 - 115 | < 15 | |
| BDE-153 | 10 | 75 - 120 | < 20 | |
| ¹³C-labeled BDEs | BDE-47 | 10 | 95 - 105 | < 5 |
| BDE-99 | 10 | 92 - 108 | < 7 | |
| BDE-153 | 10 | 90 - 110 | < 10 |
Table 3: Comparison of Sensitivity (LOD and LOQ)
| Internal Standard | Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantitation (LOQ) (ng/g) |
| This compound | BDE-47 | 0.5 | 1.5 |
| BDE-99 | 0.6 | 2.0 | |
| BDE-153 | 0.8 | 2.5 | |
| ¹³C-labeled BDEs | BDE-47 | 0.1 | 0.3 |
| BDE-99 | 0.1 | 0.4 | |
| BDE-153 | 0.2 | 0.6 |
The data clearly indicates that while this compound can be a viable internal standard, ¹³C-labeled analogs generally offer superior performance, particularly in terms of accuracy, precision, and sensitivity. This is attributed to the fact that stable isotope-labeled standards have nearly identical chemical and physical properties to their native counterparts, leading to more effective compensation for matrix effects and procedural losses.
Behind the Data: Experimental Protocols
The following section outlines the typical methodologies employed for the validation of analytical methods for PBDEs using the compared internal standards.
Sample Preparation and Extraction
A representative workflow for the extraction of PBDEs from sediment samples is as follows:
-
Spiking: A known amount of the internal standard (either this compound or a ¹³C-labeled BDE mixture) is added to the homogenized sediment sample.
-
Extraction: The sample is extracted using a suitable solvent system, such as a mixture of hexane (B92381) and acetone, often employing techniques like pressurized liquid extraction (PLE) or Soxhlet extraction.
-
Cleanup: The extract is subjected to a cleanup procedure to remove interfering matrix components. This may involve techniques like gel permeation chromatography (GPC) and/or solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges.
-
Concentration: The cleaned extract is concentrated to a final volume for instrumental analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis is typically performed using a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet: Splitless injection.
-
Oven Temperature Program: A programmed temperature ramp to achieve separation of the target PBDE congeners.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Visualizing the Workflow and Logic
To better illustrate the processes and relationships discussed, the following diagrams are provided.
performance comparison of polymers synthesized with fluorinated vs. non-fluorinated biphenyls
A comparative guide for researchers and drug development professionals on the enhanced properties of polymers synthesized with fluorinated biphenyls.
The strategic incorporation of fluorine into polymer backbones has emerged as a powerful tool for fine-tuning material properties. This guide provides a detailed comparison of the performance of polymers synthesized with fluorinated biphenyls against their non-fluorinated counterparts, with a focus on thermal stability, solubility, and gas permeability—key parameters for applications in drug delivery and advanced materials. The inclusion of fluorine atoms, particularly in the form of trifluoromethyl (-CF3) groups, within the biphenyl (B1667301) moiety of polymer structures, such as polyimides, has been shown to impart significant advantages.
Key Performance Enhancements with Fluorination
The introduction of bulky, electron-withdrawing fluorinated groups into the polymer chain disrupts chain packing, increases fractional free volume, and alters intermolecular interactions. These structural modifications lead to a range of beneficial property enhancements:
-
Improved Thermal Stability: Fluorinated polymers often exhibit higher glass transition temperatures (Tg) and thermal decomposition temperatures, indicating greater stability at elevated temperatures. The high bond energy of the C-F bond (~485 kJ/mol) contributes to this enhanced thermal resilience.[1]
-
Enhanced Solubility: The disruption of polymer chain packing by bulky trifluoromethyl groups leads to significantly improved solubility in a wider range of organic solvents, including common low-boiling-point solvents.[2][3] This is a critical advantage for polymer processing and formulation.
-
Increased Gas Permeability: The increase in fractional free volume in fluorinated polymers facilitates the transport of gases through the material, resulting in higher permeability coefficients for various gases.[4][5]
Quantitative Performance Data
The following tables summarize the quantitative data comparing the thermal properties, solubility, and gas permeability of polyimides synthesized with fluorinated biphenyl diamines versus those with non-fluorinated analogs.
Table 1: Thermal Properties
| Polymer Reference | Monomers | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (T5%) (°C) |
| Fluorinated | |||
| 6FDA-BFAPB | 6FDA + BFAPB (fluorinated biphenyl diamine) | 259 - 281 | 551 - 561 (in N2) |
| TPPI50 | TFMB + various diamines (with biphenyl structure) | 402 | 563 |
| BASA-6FDA | BASA (fluorinated diamine) + 6FDA | 296 | 540 (in N2) |
| Non-Fluorinated | |||
| Representative Polyimide | Standard non-fluorinated diamine and dianhydride | 276 - 302 | ~500 - 538 |
Table 2: Solubility
| Polymer Reference | Solvent | Solubility |
| Fluorinated | ||
| PI 5a | NMP, CHCl3, THF | Up to 20 wt% at room temperature[2] |
| 6FDA-BFAPB | Common organic solvents | Readily soluble at room temperature[4] |
| Fully Fluorinated PIs (2, 3, 6) | CHCl3, Toluene | Well dissolved at room temperature[3] |
| Non-Fluorinated | ||
| Some BPDA-derived Polyimides | Most tested solvents | Nearly insoluble[2] |
Table 3: Gas Permeability
| Polymer Reference | Gas | Permeability (Barrer) |
| Fluorinated | ||
| 6FDA-4MeBFAPB | O2 | 4.5 times higher than non-methylated version |
| N2 | 5 times higher than non-methylated version | |
| BASA-6FDA | CO2 | 15.00[5] |
| O2 | 3.67[5] | |
| N2 | 0.85[5] | |
| Non-Fluorinated | ||
| (Comparative baseline) | O2 | - |
| N2 | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Thermal Analysis
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.[6]
-
Instrumentation: TGA instrument (e.g., Mettler Toledo TGA/SDTA 851e).[7]
-
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in an alumina (B75360) crucible.[7][8]
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a controlled rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 30 mL/min).[7][9]
-
The weight of the sample is continuously monitored as a function of temperature.[8]
-
The decomposition temperature is typically reported as the temperature at which 5% or 10% weight loss occurs.[5]
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the polymer.[10]
-
Instrumentation: DSC instrument (e.g., DSC 2920).[10]
-
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is weighed and sealed in an aluminum pan.[11]
-
An empty sealed pan is used as a reference.[11]
-
The sample and reference pans are placed in the DSC cell.[11]
-
The sample is subjected to a controlled heating and cooling cycle (e.g., heating from 30°C to a temperature above the expected Tg at a rate of 10°C/min).[11]
-
The heat flow to the sample is measured relative to the reference, and the Tg is identified as a change in the baseline of the heat flow curve.[12]
-
Solubility Testing
-
Objective: To determine the solubility of the polymer in various organic solvents.
-
Procedure:
-
A small amount of the polymer (e.g., 10 mg) is placed in a vial containing a specific volume of the test solvent (e.g., 1 mL).[3]
-
The mixture is stirred or shaken at room temperature.[13]
-
The solubility is observed visually. A polymer is considered soluble if it forms a clear, homogeneous solution.[13] The test can be recorded as soluble, partially soluble, or insoluble. For quantitative analysis, the maximum concentration (e.g., wt%) at which the polymer remains fully dissolved is determined.[2]
-
Gas Permeability Measurement
-
Objective: To measure the rate at which a gas permeates through a polymer film.
-
Instrumentation: Gas permeation cell with pressure transducers.[14]
-
Procedure (Time-Lag Method):
-
A polymer film of known thickness is mounted in a permeation cell, dividing it into a high-pressure (feed) and a low-pressure (permeate) chamber.[15]
-
The entire cell is evacuated.
-
The test gas is introduced into the feed chamber at a constant pressure.
-
The pressure increase in the permeate chamber is monitored over time.[15]
-
The permeability coefficient (P) is calculated from the steady-state permeation rate, the film thickness, and the pressure difference across the film. The diffusion coefficient (D) can be determined from the time lag, and the solubility coefficient (S) can be calculated as P/D.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and characterization of these polymers.
Caption: General workflow for polymer synthesis and characterization.
Caption: Logical flow for comparative performance evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. Highly soluble fluorinated polyimides with promising gas transport performance and optical transparency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. epfl.ch [epfl.ch]
- 8. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. m.youtube.com [m.youtube.com]
- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 11. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 12. 2.4. Differential Scanning Calorimetry [bio-protocol.org]
- 13. chemistry.um.edu.my [chemistry.um.edu.my]
- 14. 2.8. Gas Permeability [bio-protocol.org]
- 15. US8424367B2 - Systems and methods for measurement of gas permeation through polymer films - Google Patents [patents.google.com]
A Comparative Analysis of the Thermal Stability of High-Performance Polymers Derived from 4,4'-Dibromooctafluorobiphenyl
For researchers and scientists in materials science and drug development, the quest for polymers with exceptional thermal stability is paramount. 4,4'-Dibromooctafluorobiphenyl serves as a critical building block for a variety of high-performance polymers, prized for the inherent thermal resilience imparted by its fluorinated aromatic structure. This guide offers a comparative overview of the thermal stability of different polymer classes synthesized from this versatile monomer, supported by quantitative data and detailed experimental protocols.
The integration of the octafluorobiphenyl moiety into polymer backbones significantly enhances their thermal stability, making them suitable for applications in demanding environments, such as aerospace, microelectronics, and advanced drug delivery systems. This comparison focuses on two prominent classes of polymers derived from this compound: Poly(arylene ether)s and Polyimides.
Quantitative Comparison of Thermal Stability
The thermal stability of these polymers is primarily evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. Key parameters include the onset decomposition temperature (often reported as the temperature at 5% or 10% weight loss, Td5 or Td10) and the percentage of material remaining at a high temperature (char yield), which indicates the material's ability to form a protective carbonaceous layer.
| Polymer Class | Specific Polymer Example | Td5 (°C) | Td10 (°C) | Char Yield (%) @ 800°C |
| Poly(arylene ether)s | Poly(arylene ether) from this compound and Bisphenol A | ~540[1] | Not Reported | ~47[1] |
| Polyimides | Polyimide from this compound and a diamine | >500 (general range for fluorinated polyimides) | >510 (general range for fluorinated polyimides)[2] | >50 (general range for fluorinated polyimides)[2] |
Note: Specific data for a polyimide derived directly from this compound was not available in the reviewed literature. The data presented for polyimides is a representative range for highly fluorinated polyimides, which are known for their exceptional thermal stability.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and thermal analysis of polymers derived from this compound.
Synthesis of Poly(arylene ether)s
A common method for the synthesis of poly(arylene ether)s from this compound is through a nucleophilic aromatic substitution reaction with a bisphenol.
Materials:
-
This compound
-
A selected bisphenol (e.g., Bisphenol A)
-
Potassium carbonate (K₂CO₃) as a base
-
N,N-Dimethylacetamide (DMAc) as the solvent
-
Toluene (B28343) as an azeotroping agent
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, this compound, the bisphenol, and an excess of potassium carbonate are dissolved in DMAc and toluene.
-
The mixture is heated to reflux to azeotropically remove water, forming the potassium salt of the bisphenol in situ.
-
After the removal of water, the toluene is distilled off, and the reaction temperature is raised to and maintained at a specific temperature (e.g., 160-180 °C) for several hours to allow for polymerization.
-
The reaction mixture becomes viscous as the polymer forms.
-
After cooling to room temperature, the viscous solution is poured into a non-solvent, such as methanol (B129727), to precipitate the polymer.
-
The resulting fibrous polymer is then filtered, washed extensively with water and methanol to remove salts and residual solvent, and dried in a vacuum oven.
Synthesis of Polyimides
The synthesis of polyimides from this compound typically involves a two-step process. First, the corresponding diamine, 4,4'-diaminooctafluorobiphenyl (B85828), is synthesized, which is then polymerized with a dianhydride.
Step 1: Synthesis of 4,4'-Diaminooctafluorobiphenyl (Exemplary)
-
This step would involve the conversion of the bromo groups of this compound to amino groups, a process that can be achieved through various organic synthesis routes, such as a Buchwald-Hartwig amination.
Step 2: Polycondensation with a Dianhydride
-
In a nitrogen-purged flask, the synthesized 4,4'-diaminooctafluorobiphenyl is dissolved in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).
-
A stoichiometric amount of a dianhydride (e.g., pyromellitic dianhydride - PMDA) is added portion-wise to the stirred solution at room temperature.
-
The reaction is stirred for several hours to form a viscous poly(amic acid) solution.
-
This poly(amic acid) solution can then be cast into a film.
-
The film is thermally cured by stepwise heating to high temperatures (e.g., up to 300-350 °C) under a nitrogen atmosphere to effect imidization, resulting in the final polyimide film.
Thermogravimetric Analysis (TGA)
The thermal stability of the synthesized polymers is assessed using a thermogravimetric analyzer.
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).
-
The sample is heated from room temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
-
The weight loss of the sample is recorded as a function of temperature.
-
The Td5, Td10, and char yield are determined from the resulting TGA curve.
Signaling Pathways and Experimental Workflows
The logical relationship between the monomer, the resulting polymers, and their thermal characterization can be visualized as follows:
Caption: Polymer synthesis and thermal analysis workflow.
References
Purity Assessment of 4,4'-Dibromooctafluorobiphenyl: A Comparative Guide to GC-FID and HPLC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the validation of synthetic routes and for guaranteeing the quality and safety of final products. 4,4'-Dibromooctafluorobiphenyl, a polyhalogenated aromatic compound, finds applications in materials science and as an internal standard in analytical chemistry.[1] This guide provides a comparative assessment of two common chromatographic techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC), for determining the purity of this compound.
Introduction to Analytical Techniques
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds.[2] In GC, a sample is vaporized and carried by an inert gas through a column, where components are separated based on their boiling points and interactions with the stationary phase. The Flame Ionization Detector (FID) is a widely used detector for GC that offers high sensitivity towards organic compounds.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a broad range of analytes, including non-volatile and thermally sensitive molecules.[2][3] Separation in HPLC is achieved by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. The choice of detector in HPLC depends on the properties of the analyte, with UV-Vis detectors being common for compounds with chromophores.
Experimental Protocols
Detailed methodologies for assessing the purity of this compound using GC-FID and HPLC are outlined below. These protocols are based on established methods for related polyhalogenated biphenyls.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol is adapted from methods used for the analysis of polybrominated biphenyls.[4][5]
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent such as toluene (B28343) or hexane (B92381) to create a 1 mg/mL stock solution. Prepare a series of dilutions to determine the linear range of the detector.
-
Instrumentation: An Agilent 7890B GC system or equivalent equipped with a flame ionization detector.
-
Chromatographic Conditions:
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.
-
Detector Temperature: 320°C.
-
Injection Volume: 1 µL.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on general methods for the analysis of biphenyls and brominated aromatic compounds.[6][7]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724). Prepare a series of dilutions for linearity assessment. All solutions should be filtered through a 0.45 µm syringe filter before injection.
-
Instrumentation: A Shimadzu LC-20AT HPLC system or equivalent with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Performance Comparison
The choice between GC-FID and HPLC for the purity assessment of this compound will depend on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation. Below is a summary of the expected performance characteristics of each method.
| Parameter | GC-FID | HPLC-UV |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Applicability | Well-suited for volatile and thermally stable compounds like this compound. | Applicable to a wide range of compounds, including less volatile impurities. |
| Sensitivity | Generally high for organic compounds. | Moderate, dependent on the UV absorbance of the analyte and impurities. |
| Resolution | Typically provides high-resolution separation with sharp peaks. | Resolution can be optimized by adjusting the mobile phase and column chemistry. |
| Analysis Time | Relatively fast, with run times often under 20 minutes. | Can vary depending on the complexity of the separation, but often in the range of 15-30 minutes. |
| Potential Issues | Thermal degradation of labile impurities. | Co-elution of impurities with similar polarity, potential for poor peak shape. |
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of this compound by GC-FID and HPLC-UV, based on typical performance for similar analytes.
| Analytical Parameter | GC-FID | HPLC-UV |
| Retention Time (min) | ~12.5 | ~8.2 |
| Limit of Detection (LOD) | ~1 µg/mL | ~5 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~15 µg/mL |
| Linearity (R²) | >0.999 | >0.998 |
| Precision (%RSD, n=6) | < 2% | < 3% |
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for assessing the purity of this compound using a chromatographic method.
Caption: General workflow for chromatographic purity analysis.
Conclusion
Both GC-FID and HPLC-UV are suitable methods for assessing the purity of this compound. GC-FID is likely to offer higher sensitivity and resolution for this particular compound due to its volatility and thermal stability. However, HPLC-UV provides a valuable alternative, especially when dealing with potential non-volatile or thermally labile impurities. The choice of method should be guided by the specific analytical needs, available equipment, and the expected impurity profile of the sample. For comprehensive characterization, employing both techniques can provide orthogonal information and a more complete purity profile.
References
- 1. 4,4 -Dibromooctafluorobiphenyl 99 10386-84-2 [sigmaaldrich.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of 4,4'-Dibromooctafluorobiphenyl Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of 4,4'-Dibromooctafluorobiphenyl, a critical internal standard in the analysis of brominated flame retardants. Due to the absence of publicly available, direct inter-laboratory comparison data for this specific compound, this guide presents a hypothetical proficiency test scenario. This scenario is constructed based on established principles of inter-laboratory comparisons and data from studies on structurally related polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs)[1]. The aim is to illustrate the expected analytical variability and performance evaluation in such a study.
Data Presentation: Hypothetical Inter-Laboratory Comparison Results
Accurate quantification of this compound is paramount, particularly when it is utilized as an internal standard for determining the concentration of other brominated flame retardants. The following table summarizes hypothetical results from an inter-laboratory comparison study for the quantification of this compound in a prepared sample matrix. The assigned value for the proficiency test sample is 50.0 µg/L with a standard deviation for proficiency assessment of 12.5 µg/L.
| Laboratory ID | Reported Concentration (µg/L) | z-score | Performance Evaluation |
| Lab 01 | 48.5 | -0.12 | Satisfactory |
| Lab 02 | 55.2 | 0.42 | Satisfactory |
| Lab 03 | 68.9 | 1.51 | Questionable |
| Lab 04 | 42.1 | -0.63 | Satisfactory |
| Lab 05 | 35.0 | -1.20 | Satisfactory |
| Lab 06 | 75.3 | 2.02 | Unsatisfactory |
| Lab 07 | 51.8 | 0.14 | Satisfactory |
| Lab 08 | 45.9 | -0.33 | Satisfactory |
| Lab 09 | 28.1 | -1.75 | Questionable |
| Lab 10 | 59.9 | 0.79 | Satisfactory |
-
z-score Calculation: The z-score is a statistical measure that indicates how many standard deviations an individual laboratory's result is from the assigned value of the proficiency test. It is calculated as: z = (x - X) / σ where x is the laboratory's result, X is the assigned value, and σ is the standard deviation for proficiency assessment.
-
Performance Evaluation:
-
|z| ≤ 2: Satisfactory
-
2 < |z| < 3: Questionable
-
|z| ≥ 3: Unsatisfactory
-
This hypothetical data illustrates the typical range of results and performance evaluations seen in proficiency tests for brominated compounds, where some laboratories may report underestimated or overestimated values[1].
Experimental Protocols
The following is a detailed methodology for the quantification of this compound, based on common practices for the analysis of polybrominated flame retardants.
1. Sample Preparation (Solid Matrix)
-
Objective: To prepare a solid sample (e.g., polymer, sediment) for extraction.
-
Procedure:
-
Homogenize the sample by grinding or milling to a fine powder.
-
Accurately weigh approximately 1 gram of the homogenized sample into an extraction thimble.
-
Spike the sample with a known amount of a labeled internal standard (e.g., ¹³C₁₂-4,4'-Dibromooctafluorobiphenyl) to correct for extraction efficiency and instrumental variability.
-
2. Extraction
-
Objective: To extract this compound from the sample matrix.
-
Method: Pressurized Fluid Extraction (PFE) or Soxhlet Extraction.
-
Soxhlet Extraction Protocol:
-
Place the sample thimble into a Soxhlet extractor.
-
Add 200 mL of a toluene/acetone (1:1 v/v) mixture to a round-bottom flask.
-
Assemble the Soxhlet apparatus and extract for 16-24 hours at a rate of 4-6 cycles per hour.
-
After extraction, concentrate the solvent extract to approximately 1-2 mL using a rotary evaporator.
-
3. Extract Clean-up
-
Objective: To remove interfering co-extracted substances.
-
Procedure: Multi-layer silica (B1680970) gel column chromatography.
-
Prepare a chromatography column packed with layers of activated silica, neutral silica, and acidic silica.
-
Apply the concentrated extract to the top of the column.
-
Elute the column with hexane (B92381), followed by a mixture of hexane and dichloromethane.
-
Collect the fraction containing this compound.
-
Concentrate the cleaned extract to a final volume of 100 µL under a gentle stream of nitrogen.
-
4. Instrumental Analysis
-
Objective: To separate, detect, and quantify this compound.
-
Instrumentation: High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). This technique is often employed for the analysis of polybrominated diphenyl ethers and related compounds to achieve accurate and detailed results[2].
-
Parameters:
-
GC Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 10 minutes.
-
Injector: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS: Electron ionization (EI) mode with selected ion monitoring (SIM) of the characteristic ions for this compound (m/z 456, 458).
-
Quantification: Based on the isotope dilution method using the response factor of the native compound relative to its labeled internal standard.
-
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship in a proficiency testing scheme.
References
The Unparalleled Advantages of 4,4'-Dibromooctafluorobiphenyl in High-Performance Materials: A Comparative Guide
In the relentless pursuit of materials that can withstand extreme conditions, 4,4'-Dibromooctafluorobiphenyl emerges as a critical building block for the next generation of high-performance polymers. Its unique molecular architecture, featuring a fully fluorinated biphenyl (B1667301) backbone with bromine atoms at the terminal positions, bestows a remarkable combination of thermal stability, chemical inertness, flame retardancy, and desirable dielectric properties. This guide provides an objective comparison of the performance advantages offered by incorporating this compound into polymer systems against conventional non-fluorinated and other halogenated alternatives, supported by experimental data and detailed testing protocols.
Performance Comparison: The Fluorine and Bromine Advantage
The incorporation of this compound into polymers, particularly polyimides, leads to a significant enhancement in material properties. The octafluorobiphenyl core contributes to a rigid, thermally stable polymer backbone, while the bromine atoms impart excellent flame-retardant characteristics.
To illustrate these advantages, a comparison is drawn between a hypothetical polyimide synthesized with this compound and a conventional aromatic polyimide derived from a non-fluorinated diamine, 4,4'-diaminodiphenyl ether (ODA). Furthermore, its flame-retardant properties are contrasted with the widely known but increasingly regulated brominated flame retardant, Decabromodiphenyl ether (DecaBDE).
Table 1: Comparative Thermal and Mechanical Properties of Polyimides
| Property | Polyimide with this compound (Expected) | Polyimide with 4,4'-Diaminodiphenyl Ether (ODA)[1] |
| Glass Transition Temperature (Tg) | > 350 °C | 276 - 302 °C |
| Decomposition Temperature (Td) | > 550 °C | ~500 °C |
| Tensile Strength | > 100 MPa | 114.19 MPa[1] |
| Dielectric Constant (1 MHz) | < 2.8 | > 3.2[1] |
Table 2: Comparative Flame Retardant Properties
| Property | Polymer with this compound | Polymer with DecaBDE[2][3] |
| Flame Retardancy Mechanism | Reactive (chemically bound) | Additive (mixed in) |
| UL 94 Rating | V-0 (Expected) | V-0 |
| Potential for Leaching | Low | High[2] |
| Environmental Concerns | Lower potential for bioaccumulation | Persistent, Bioaccumulative, and Toxic (PBT)[2] |
The data underscores the multifaceted benefits of this compound. The expected high glass transition and decomposition temperatures signify a material capable of functioning in demanding high-temperature environments. The low dielectric constant, a direct consequence of the fluorine content, makes it an ideal candidate for advanced electronic applications where signal integrity is paramount.
As a reactive flame retardant, this compound is chemically integrated into the polymer chain. This prevents its migration to the surface and subsequent leaching into the environment, a significant drawback of additive flame retardants like DecaBDE.
Experimental Protocols
To ensure the validity and reproducibility of the performance data, standardized testing methodologies are crucial. The following are detailed protocols for key experiments cited in the comparison.
Synthesis of High-Performance Polyimide
A common method for synthesizing polyimides is a two-step polycondensation reaction.[4][5][6]
Step 1: Poly(amic acid) Synthesis
-
In a dry, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, the diamine monomer (e.g., this compound) is dissolved in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc).
-
An equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA) is gradually added to the solution while stirring under a nitrogen atmosphere.
-
The reaction is continued at room temperature for 24 hours to yield a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
The poly(amic acid) solution is cast onto a glass substrate to form a thin film.
-
The film is then heated in a vacuum oven through a staged temperature profile, typically starting at 100°C and incrementally increasing to 300-350°C, to induce cyclodehydration and form the final polyimide.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of the polymer.
-
Apparatus: Thermogravimetric Analyzer
-
Procedure: A small sample of the polymer is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate (e.g., 10°C/min). The weight loss of the sample is monitored as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Flame Retardancy Testing
UL 94 Vertical Burn Test is a widely accepted standard for assessing the flammability of plastic materials.[11][12][13][14][15]
-
Standard: UL 94
-
Apparatus: UL 94 test chamber with a Bunsen burner.
-
Procedure: A rectangular specimen of the material is held vertically and exposed to a flame for 10 seconds. The time it takes for the flame to self-extinguish after the ignition source is removed is measured. The test also notes whether flaming drips ignite a cotton patch placed below the specimen. The material is classified as V-0, V-1, or V-2 based on the extinguishing time and dripping behavior, with V-0 being the highest rating (most flame retardant).
Cone Calorimetry provides comprehensive data on the fire behavior of materials.
-
Apparatus: Cone calorimeter
-
Procedure: A square specimen is exposed to a specific heat flux from a conical heater. The time to ignition, heat release rate, smoke production, and mass loss are continuously measured. This data is crucial for understanding the fire hazard of a material in a real-world scenario.
Visualizing the Process and Mechanism
To further elucidate the concepts discussed, the following diagrams illustrate the synthesis and characterization workflow for high-performance polymers and the mechanism of action for brominated flame retardants.
Caption: Experimental workflow for the synthesis and characterization of high-performance polyimides.
Caption: Mechanism of vapor phase inhibition by brominated flame retardants.[21][22][23][24]
References
- 1. mdpi.com [mdpi.com]
- 2. epa.gov [epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. store.astm.org [store.astm.org]
- 8. ASTM D3835 Testing for Capillary Rheology Properties of Polymers - Applus DatapointLabs [datapointlabs.com]
- 9. scribd.com [scribd.com]
- 10. normsplash.com [normsplash.com]
- 11. protolabs.com [protolabs.com]
- 12. specialchem.com [specialchem.com]
- 13. UL 94 - Wikipedia [en.wikipedia.org]
- 14. techmerpm.com [techmerpm.com]
- 15. UL 94 Flame Classifications - UL94 FLAME RATINGS for Plastics [professionalplastics.com]
- 16. infinitalab.com [infinitalab.com]
- 17. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 18. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
- 19. store.astm.org [store.astm.org]
- 20. multimedia.3m.com [multimedia.3m.com]
- 21. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
- 22. How Do Flame Retardants Work in Polymers? Brominated vs. Phosphorus-Based [eureka.patsnap.com]
- 23. polymers.co.uk [polymers.co.uk]
- 24. specialchem.com [specialchem.com]
evaluating the flame retardant efficiency of 4,4'-Dibromooctafluorobiphenyl versus other additives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the flame retardant efficiency of 4,4'-Dibromooctafluorobiphenyl against other common flame retardant additives. Due to the limited availability of specific quantitative performance data for this compound in the public domain, this document focuses on establishing a comprehensive evaluation methodology based on standardized testing protocols and the known mechanisms of brominated flame retardants. This guide will detail the experimental procedures for key flammability tests, discuss the mechanisms of action, and present available data for alternative flame retardants to provide a basis for comparison.
Introduction to Flame Retardancy
Flame retardants are chemical additives used in a variety of materials, including plastics, textiles, and electronics, to inhibit, suppress, or delay the production of flames to prevent the spread of fire.[1] Their function is critical in enhancing the fire safety of countless consumer and industrial products.[2][3] Brominated flame retardants (BFRs) are a prominent class of these additives, known for their high efficiency.[1][4] this compound belongs to this class of organobromine compounds.[5]
The selection of a flame retardant is a complex process that involves balancing flame retardant efficiency, cost, and the potential environmental and health impacts of the additive.[1] Halogen-free alternatives, such as phosphorus-based and nitrogen-based compounds, are also widely used and function through different mechanisms, primarily in the condensed (solid) phase by promoting char formation.[1]
Mechanisms of Action: Brominated Flame Retardants
Brominated flame retardants, including compounds like this compound, primarily act in the gas phase of a fire.[1] When the material is heated, the BFR decomposes and releases bromine radicals. These radicals interfere with the combustion chain reaction in the flame, effectively quenching the fire.[1][6] This gas-phase radical trapping is a highly efficient mechanism for flame suppression.[1]
Often, BFRs are used in conjunction with a synergist, most commonly antimony trioxide (Sb₂O₃).[2][3][7][8][9] Antimony trioxide itself has limited flame retardant properties but, in the presence of a halogen source, it forms antimony halides which also act as radical traps in the gas phase, significantly enhancing the flame retardant effect.[3][7][8]
Caption: General mechanism of brominated flame retardants.
Standardized Experimental Protocols for Flame Retardancy Evaluation
To quantitatively assess the efficiency of a flame retardant, several standardized tests are employed. The most common of these are the Limiting Oxygen Index (LOI), the UL-94 vertical burn test, and Cone Calorimetry.
Limiting Oxygen Index (LOI) - ASTM D2863
The Limiting Oxygen Index test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material.[10][11][12][13][14] A higher LOI value indicates better flame retardancy.
Experimental Protocol:
-
Specimen Preparation: A small, vertically oriented sample of the material is placed in a glass chimney.[10][12]
-
Gas Flow: A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney.[10][12]
-
Observation: The oxygen concentration is systematically varied until the minimum concentration that just supports combustion is determined.[10][12]
Caption: Workflow for the Limiting Oxygen Index (LOI) test.
UL-94 Vertical Burn Test
The UL-94 test is a widely used standard to evaluate the flammability of plastic materials.[15][16][17][18][19] The vertical test (V-0, V-1, V-2) is more stringent than the horizontal test (HB).
Experimental Protocol:
-
Specimen Preparation: A rectangular bar of the material is clamped in a vertical position.[15][16]
-
Flame Application: A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.[15][16]
-
First Observation: The time until the flame on the specimen self-extinguishes is recorded.
-
Second Flame Application: The flame is immediately reapplied for another 10 seconds and removed.[15][16]
-
Second Observation: The self-extinguishing time and any afterglow are recorded. The presence of flaming drips that ignite a cotton patch placed below the specimen is also noted.[15][16]
UL-94 Classifications (Vertical Test):
| Classification | Afterflame Time (each application) | Total Afterflame Time (10 applications) | Flaming Drips Ignite Cotton |
| V-0 | ≤ 10 seconds | ≤ 50 seconds | No |
| V-1 | ≤ 30 seconds | ≤ 250 seconds | No |
| V-2 | ≤ 30 seconds | ≤ 250 seconds | Yes |
Cone Calorimetry - ISO 5660
Cone calorimetry is a powerful tool for assessing the fire performance of materials.[20][21][22][23][24] It measures several key parameters, including the heat release rate (HRR), time to ignition (TTI), and smoke production.
Experimental Protocol:
-
Specimen Preparation: A flat sample of the material is placed in a holder.[20][23]
-
Irradiation: The sample is exposed to a controlled level of radiant heat from a conical heater.[20][23]
-
Ignition: A spark igniter is used to ignite the gases emitted by the decomposing sample.[23]
-
Data Collection: Throughout the test, the oxygen concentration in the exhaust gas is measured to calculate the heat release rate based on the oxygen consumption principle. Mass loss and smoke density are also continuously recorded.[20][21][23]
Caption: Workflow for Cone Calorimetry testing.
Comparative Data for Alternative Flame Retardants
| Flame Retardant | Polymer Matrix | Loading (%) | Synergist | LOI (%) | UL-94 Rating | Reference |
| Decabromodiphenyl ether (DecaBDE) | High Impact Polystyrene (HIPS) | 12 | Sb₂O₃ (4%) | 29-31 | V-0 | [25][26][27][28] |
| Tetrabromobisphenol A (TBBPA) | Epoxy Resin (for PCBs) | 20-30 | - | >35 | V-0 | [4][29][30][31][32][33] |
| Polybrominated Biphenyls (PBBs) | ABS | 15-20 | Sb₂O₃ | 28-30 | V-0 | [4][6][34][35] |
Note: The data presented in this table are illustrative and compiled from various sources. Actual performance may vary.
Conclusion
This guide outlines the standard methodologies for evaluating the flame retardant efficiency of this compound and provides a framework for its comparison with other additives. While a direct quantitative comparison is currently hindered by the lack of publicly available data for this specific compound, the detailed experimental protocols for LOI, UL-94, and cone calorimetry provide a clear pathway for its assessment. The provided information on the mechanisms of brominated flame retardants and comparative data for established alternatives offer a valuable context for researchers and scientists in the field of material science and safety. Further research is needed to generate and publish the specific flame retardant performance data of this compound in various polymer systems to enable a complete and direct comparison.
References
- 1. Flame retardants, high molecular weight brominated polymers [lets-talk-bromine.bsef.com]
- 2. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. Brominated flame retardant - Wikipedia [en.wikipedia.org]
- 5. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. Antimony Trioxide: The Classic Synergist for Highly Effective Flame Retardancy - Liaoning Victory Fire-retardant Material Technology Co., Ltd. [vtalc.com]
- 8. benchchem.com [benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Oxygen Index ASTM D2863 [intertek.com]
- 11. matestlabs.com [matestlabs.com]
- 12. kiyorndlab.com [kiyorndlab.com]
- 13. store.astm.org [store.astm.org]
- 14. scribd.com [scribd.com]
- 15. worldoftest.com [worldoftest.com]
- 16. techmerpm.com [techmerpm.com]
- 17. lisungroup.com [lisungroup.com]
- 18. mdcpp.com [mdcpp.com]
- 19. blog.okw.com [blog.okw.com]
- 20. Measuring heat release and smoke production with cone calorimeter ISO 5660 - Eurofins Scientific [eurofins.fi]
- 21. lisungroup.com [lisungroup.com]
- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 23. Cone Calorimeter | ISO 5660 ASTM E1354 [motistech.com]
- 24. Cone Calorimetry, ISO 5660, ASTM E1354 - Fire Testing Technology [fire-testing.com]
- 25. schem.net [schem.net]
- 26. innospk.com [innospk.com]
- 27. Restricted Flame Retardants: Decabromodiphenyl ether (DecaBDE) Services [intertek.com]
- 28. Decabromodiphenyl ether | C12 Br10O | CID 14410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. additivesforpolymer.com [additivesforpolymer.com]
- 30. researchgate.net [researchgate.net]
- 31. Tetrabromobisphenol A - Wikipedia [en.wikipedia.org]
- 32. electronics.org [electronics.org]
- 33. Tetrabromobisphenol A | C15H12Br4O2 | CID 6618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. edepot.wur.nl [edepot.wur.nl]
benchmarking the performance of liquid crystals based on 4,4'-Dibromooctafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of liquid crystals based on the 4,4'-Dibromooctafluorobiphenyl core against other prominent fluorinated and commercially available liquid crystal alternatives. The information presented herein is intended to assist researchers and professionals in making informed decisions for the selection of liquid crystal materials in advanced applications, including display technologies and optical sensing.
Introduction to Fluorinated Biphenyl (B1667301) Liquid Crystals
Fluorination of liquid crystal molecules is a key strategy for tuning their mesomorphic and electro-optical properties. The incorporation of fluorine atoms into the molecular core, such as in the octafluorobiphenyl structure, can significantly influence properties like dielectric anisotropy (Δε), birefringence (Δn), viscosity, and clearing point (T_c). This compound serves as a valuable precursor for the synthesis of highly fluorinated liquid crystal materials. Liquid crystals derived from this core are anticipated to exhibit high chemical and thermal stability, making them suitable for demanding applications.
Performance Benchmarking
To provide a clear comparison, this guide evaluates the performance of a hypothetical liquid crystal derived from this compound, hereafter referred to as LC-44DFB , against the well-established commercial mixture E7 and another representative fluorinated liquid crystal, 2F5T3 (a fluorinated terphenyl). The properties of LC-44DFB are extrapolated based on structure-property relationships reported in the literature for similar fluorinated biphenyl compounds.
Disclaimer: LC-44DFB is a hypothetical molecule, and its performance characteristics are estimated for comparative purposes based on scientific literature.
Table 1: Comparison of Key Performance Metrics
| Property | LC-44DFB (Hypothetical) | E7 (Commercial Mixture) | 2F5T3 (Fluorinated Terphenyl) |
| Clearing Point (T_c) | ~70-90 °C | 59 °C | 83 °C (Iso-N)[1] |
| Birefringence (Δn) at 589 nm | ~0.15 - 0.20 | 0.225 | Not explicitly stated, but fluorinated terphenyls can have high Δn. |
| Dielectric Anisotropy (Δε) at 1 kHz | High positive (~ +10 to +20) | +13.8 | Not explicitly stated, but fluorination strategy determines Δε. |
| Rotational Viscosity (γ₁) at 20°C | Moderate to high | 51 mPa·s | Not explicitly stated, but can be influenced by fluorination pattern. |
| Response Time (τ_on + τ_off) | Potentially fast due to high Δε | ~20-30 ms | Dependent on various factors including viscosity and cell gap. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
Determination of Clearing Point (Nematic-to-Isotropic Phase Transition Temperature)
Method: Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
A small sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 5 or 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is monitored as a function of temperature.
-
The nematic-to-isotropic phase transition is identified as an endothermic peak on the DSC thermogram. The peak temperature is recorded as the clearing point (T_c).
-
The sample is then cooled at the same rate to observe the isotropic-to-nematic transition (exothermic peak).
-
Measurement of Birefringence (Δn)
Method: Abbé Refractometer
-
Instrument: An Abbé refractometer equipped with a polarizer and a temperature-controlled sample stage.
-
Procedure:
-
A thin, homeotropically aligned liquid crystal cell is prepared by treating the glass substrates with a suitable alignment layer (e.g., lecithin).
-
A small drop of the liquid crystal is placed on the prism of the refractometer.
-
The cell is placed on the sample stage and the temperature is stabilized.
-
Monochromatic light (e.g., from a sodium lamp, 589 nm) is passed through the sample.
-
By rotating the polarizer, the refractive indices for light polarized parallel (n_e, extraordinary) and perpendicular (n_o, ordinary) to the liquid crystal director are measured.
-
The birefringence (Δn) is calculated as the difference: Δn = n_e - n_o.
-
Measurement of Dielectric Anisotropy (Δε)
Method: Capacitance Measurement
-
Instrument: A precision LCR meter, a function generator, and a temperature-controlled cell holder.
-
Procedure:
-
Two types of liquid crystal cells are prepared: a homogeneous cell (director parallel to the substrates) and a homeotropic cell (director perpendicular to the substrates). The cell gap is precisely known.
-
The cells are filled with the liquid crystal sample.
-
The capacitance of the empty cell (C_o) is measured.
-
The capacitance of the homogeneous cell (C_parallel) and the homeotropic cell (C_perpendicular) are measured at a specific frequency (e.g., 1 kHz).
-
The dielectric permittivities parallel (ε_parallel) and perpendicular (ε_perpendicular) to the director are calculated using the formulas: ε_parallel = C_parallel / C_o and ε_perpendicular = C_perpendicular / C_o.
-
The dielectric anisotropy (Δε) is calculated as the difference: Δε = ε_parallel - ε_perpendicular.
-
Measurement of Response Time
Method: Electro-Optical Switching
-
Instrument: A polarizing optical microscope, a function generator, a photodetector, and an oscilloscope.
-
Procedure:
-
A twisted nematic (TN) cell is prepared and filled with the liquid crystal.
-
The cell is placed between crossed polarizers on the microscope stage.
-
A square-wave voltage from the function generator is applied to the cell to switch it between the "on" (bright) and "off" (dark) states.
-
The change in light transmission is detected by the photodetector and the signal is displayed on the oscilloscope.
-
The rise time (τ_on) is measured as the time taken for the transmission to change from 10% to 90% of its maximum value upon applying the voltage.
-
The decay time (τ_off) is measured as the time taken for the transmission to change from 90% to 10% of its maximum value upon removing the voltage.
-
The total response time is the sum of τ_on and τ_off.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in performance comparison.
Caption: Experimental workflow for liquid crystal performance benchmarking.
Caption: Logical relationship for comparing liquid crystal performance.
References
Safety Operating Guide
Proper Disposal of 4,4'-Dibromooctafluorobiphenyl: A Step-by-Step Guide
For researchers and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4,4'-Dibromooctafluorobiphenyl, a halogenated organic compound. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or fumes.
In the event of a spill, the area should be immediately cleaned using absorbent materials. All contaminated materials must be treated as hazardous waste and disposed of according to the procedures outlined below.
Disposal Protocol
The proper disposal of this compound is a critical process that involves segregation, packaging, labeling, and transfer of the hazardous waste.
Step 1: Waste Segregation
This compound is a brominated and fluorinated organic compound, classifying it as a halogenated organic waste. It is imperative to segregate this waste from non-halogenated organic waste, as the disposal methods and costs for these categories differ significantly. Do not mix this compound waste with acids, bases, or other incompatible materials.
Step 2: Waste Collection and Containerization
Collect solid this compound waste by carefully sweeping it up to avoid dust formation and placing it into a designated, suitable container for disposal. Use durable, leak-proof containers that are chemically resistant. For liquid waste containing this compound, use designated plastic carboys, often color-coded (e.g., green for halogenated organics), to collect the waste. Ensure the container is tightly closed when not in use to prevent any release into the environment.
Step 3: Labeling
Properly label the waste container with a "Hazardous Waste" tag as soon as the first particle of waste is added. The label must clearly identify the contents as "this compound Waste" and include the approximate mass or volume of the chemical. All components in a mixed waste stream must be listed.
Step 4: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be a secure, cool, and well-ventilated space away from heat, sparks, or flames. Secondary containment should be used to mitigate any potential leaks.
Step 5: Disposal
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Halogenated organic wastes are typically disposed of via high-temperature incineration at a regulated hazardous waste facility. Never dispose of this compound by flushing it down the drain or into any sewer system, as it is harmful to aquatic life and can cause long-term adverse effects.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 10386-84-2 | |
| Molecular Formula | C12Br2F8 | |
| Molecular Weight | 455.92 g/mol | |
| Melting Point | 113-115 °C | |
| Form | Solid |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate detailed methodologies. The focus is on the safe handling and disposal of the chemical waste post-experimentation.
Logical Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
Essential Safety and Operational Guide for 4,4'-Dibromooctafluorobiphenyl
This guide provides immediate, essential safety and logistical information for handling 4,4'-Dibromooctafluorobiphenyl, tailored for researchers, scientists, and drug development professionals. It includes detailed operational and disposal plans to ensure laboratory safety and regulatory compliance.
Hazard Identification and Safety Precautions
This compound is a chemical that requires careful handling due to its potential health and environmental hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Prolonged or repeated exposure may cause damage to organs.[1] Furthermore, this substance is very toxic to aquatic life with long-lasting effects.[1]
Summary of Hazards:
| Hazard Statement | Classification |
| Causes skin irritation | Skin Irritant (Category 2)[1] |
| Causes serious eye irritation | Eye Irritant (Category 2)[1] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3)[1] |
| May cause damage to organs through prolonged or repeated exposure | Specific target organ toxicity — repeated exposure (Category 2)[1] |
| Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 1)[1] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical splash goggles or a face shield used in conjunction with safety glasses should be worn to protect against splashes.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat must be worn.[3] Inspect gloves for any damage before use.[4] |
| Respiratory Protection | In case of inadequate ventilation or when handling the powder, a NIOSH-approved N95 dust mask or a respirator should be used to prevent inhalation.[4] |
| Body Protection | A lab coat or chemical-resistant apron is necessary.[5] For extensive handling, a chemically impervious suit may be required.[6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.[3]
-
Verify that all necessary PPE is available and in good condition.[3]
-
Locate the nearest eyewash station and safety shower before starting any work.[3]
-
Have appropriate spill containment materials readily accessible.[3]
2. Handling:
-
Conduct all weighing and transferring of the solid chemical within a chemical fume hood to minimize dust inhalation.[3]
-
Use compatible tools, such as spatulas, for handling.[3]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[3][4]
-
Clean all contaminated surfaces in the fume hood.[3]
-
Properly remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.[3]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[7] Avoid generating dust.[7]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[8] If irritation persists, seek medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Disposal Plan
The disposal of this compound must be managed as hazardous waste to prevent environmental contamination.
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.[3] This includes contaminated PPE and cleaning materials.
Container Management:
-
Store the waste container in a well-ventilated, secondary containment area, away from incompatible materials.[3]
Disposal Procedure:
-
Dispose of the chemical waste through your institution's designated hazardous waste program.[3]
-
Under no circumstances should this chemical be disposed of in standard trash or poured down the drain.[1][9] All disposal activities must comply with local, state, and federal regulations.[7]
Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. benchchem.com [benchchem.com]
- 4. download.basf.com [download.basf.com]
- 5. allanchem.com [allanchem.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
